Product packaging for Phenylpropiolic Acid(Cat. No.:CAS No. 637-44-5)

Phenylpropiolic Acid

Cat. No.: B106348
CAS No.: 637-44-5
M. Wt: 146.14 g/mol
InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N
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Description

Phenylpropiolic acid is an acetylenic compound that is propynoic acid in which the acetylenic hydrogen is replaced by a phenyl group. It is an alpha,beta-unsaturated monocarboxylic acid, an acetylenic compound and a member of benzenes. It is functionally related to a propynoic acid.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B106348 Phenylpropiolic Acid CAS No. 637-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylprop-2-ynoic acid
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InChI

InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11)
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InChI Key

XNERWVPQCYSMLC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)O
Source PubChem
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Molecular Formula

C9H6O2
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DSSTOX Substance ID

DTXSID7060918
Record name 2-Propynoic acid, 3-phenyl-
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Molecular Weight

146.14 g/mol
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Physical Description

Solid
Record name Phenylpropiolic acid
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CAS No.

637-44-5
Record name Phenylpropiolic acid
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Melting Point

136 - 139 °C
Record name Phenylpropiolic acid
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Foundational & Exploratory

Phenylpropiolic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolic acid (PPA) is an unsaturated carboxylic acid featuring a phenyl group attached to a propiolic acid moiety. Its unique chemical structure, containing both a carboxyl group and a carbon-carbon triple bond, makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₆O₂, consists of a benzene ring connected to a propynoic acid chain. The presence of the alkyne and carboxylic acid functional groups dictates its chemical behavior and reactivity.

Structure:
  • Systematic Name: 3-phenylprop-2-ynoic acid

  • Linear Formula: C₆H₅C≡CCOOH

  • SMILES: O=C(O)C#Cc1ccccc1

  • InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N

The molecule is largely planar due to the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the phenyl group and carboxylic acid.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 146.14 g/mol [1]
Appearance White to slightly beige crystalline powder/needles or prisms[2]
Melting Point 135–137 °C[2]
Boiling Point 225.74 °C (rough estimate)[3]
Density 1.1674 g/cm³ (rough estimate)[3]
pKa 2.269 (at 35 °C)[3]
Water Solubility Sparingly soluble to freely soluble (conflicting reports)[3][4]

Experimental Protocols

Synthesis of this compound from Ethyl α,β-Dibromo-β-phenylpropionate

This protocol is adapted from a well-established method for the synthesis of this compound.[5]

Materials:

  • Ethyl α,β-dibromo-β-phenylpropionate

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Concentrated hydrochloric acid (HCl)

  • 20% Sulfuric acid (H₂SO₄)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Activated carbon (Norite)

  • Carbon tetrachloride (CCl₄) for recrystallization

  • Ice

Procedure:

  • Saponification and Elimination:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4.5 moles of potassium hydroxide in 1.2 L of 95% ethanol with heating.

    • Cool the alkaline solution to 40–50 °C and add 1 mole of crude ethyl α,β-dibromo-β-phenylpropionate.

    • Once the initial exothermic reaction subsides, reflux the mixture for 5 hours on a steam bath.

    • Cool the reaction mixture and filter the precipitated salts by suction.

  • Acidification and Isolation of Crude Product:

    • Neutralize the filtrate with concentrated hydrochloric acid.

    • Filter the newly precipitated salts.

    • Distill the filtrate until the vapor temperature reaches 95 °C to remove the ethanol.

    • Combine the residue with the previously filtered salts and dissolve in 800 mL of water.

    • Chill the solution by adding cracked ice to a total volume of 1.8 L.

    • In an ice-water bath, stir the solution mechanically while slowly adding a 20% sulfuric acid solution until the solution is strongly acidic to litmus paper.

    • Continue stirring for 20 minutes.

    • Filter the precipitated crude this compound by suction and wash with four 30-mL portions of a 2% sulfuric acid solution.

  • Purification:

    • Dissolve the crude acid in 1 L of a 5% sodium carbonate solution.

    • Add 20 g of activated carbon (Norite) and heat on a steam bath for 30 minutes with occasional stirring.

    • Filter the hot solution.

    • Cool the filtrate externally and add approximately 200 g of cracked ice.

    • Stir the solution mechanically while slowly adding a 20% sulfuric acid solution to precipitate the purified acid.

    • Filter the this compound by suction, wash with a small amount of 2% sulfuric acid solution, followed by a small amount of water.

    • Air-dry the product.

  • Recrystallization (Optional, for higher purity):

    • The crude acid can be further purified by recrystallization from carbon tetrachloride to yield pure this compound with a melting point of 135–136 °C.[5]

Experimental Workflow for Synthesis and Purification:

G Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Dissolve KOH in Ethanol add_ester Add Ethyl α,β-dibromo-β-phenylpropionate start->add_ester reflux Reflux for 5 hours add_ester->reflux cool_filter1 Cool and Filter Salts reflux->cool_filter1 neutralize Neutralize with HCl cool_filter1->neutralize filter2 Filter Precipitated Salts neutralize->filter2 distill Distill off Ethanol filter2->distill dissolve_water Dissolve Residue and Salts in Water distill->dissolve_water acidify Acidify with H₂SO₄ dissolve_water->acidify filter_crude Filter Crude Product acidify->filter_crude dissolve_carbonate Dissolve in Na₂CO₃ solution filter_crude->dissolve_carbonate add_carbon Treat with Activated Carbon dissolve_carbonate->add_carbon filter_hot Hot Filtration add_carbon->filter_hot precipitate Precipitate with H₂SO₄ filter_hot->precipitate filter_pure Filter Pure Product precipitate->filter_pure recrystallize Recrystallize from CCl₄ (Optional) filter_pure->recrystallize

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Key Reactions

The reactivity of this compound is characterized by reactions of its carboxylic acid and alkyne functional groups.

Oxidation to Benzoic Acid:

This compound can be oxidized to benzoic acid using strong oxidizing agents like chromic acid.[2]

General Protocol Outline:

  • Dissolve this compound in a suitable solvent (e.g., aqueous acetic acid).

  • Slowly add a solution of chromic acid (prepared from sodium or potassium dichromate and sulfuric acid) to the this compound solution with stirring and cooling.

  • After the reaction is complete (indicated by a color change), the benzoic acid can be isolated by extraction and purified by recrystallization.

Reduction to Cinnamic Acid and Hydrocinnamic Acid:

The triple bond of this compound can be selectively reduced.

  • Reduction to Cinnamic Acid (C₆H₅CH=CHCOOH): This partial reduction can be achieved using zinc in acetic acid.[2]

    General Protocol Outline:

    • Suspend this compound in acetic acid.

    • Add zinc dust portion-wise with stirring.

    • Monitor the reaction progress (e.g., by TLC).

    • Upon completion, filter off the excess zinc.

    • Isolate the cinnamic acid by dilution with water and subsequent filtration or extraction, followed by purification.

  • Reduction to Hydrocinnamic Acid (C₆H₅CH₂CH₂COOH): Complete reduction of the triple bond to a single bond can be accomplished using a stronger reducing agent like sodium amalgam or through catalytic hydrogenation.[2]

    General Protocol Outline (using catalytic hydrogenation):

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add a hydrogenation catalyst (e.g., Palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (at a suitable pressure) with vigorous stirring.

    • After the theoretical amount of hydrogen is consumed, filter the catalyst.

    • Remove the solvent under reduced pressure to obtain hydrocinnamic acid, which can be further purified.

Logical Relationship of this compound and its Reduction Products:

G ppa This compound (C₆H₅C≡CCOOH) ca Cinnamic Acid (C₆H₅CH=CHCOOH) ppa->ca Partial Reduction (e.g., Zn/CH₃COOH) hca Hydrocinnamic Acid (C₆H₅CH₂CH₂COOH) ppa->hca Complete Reduction (e.g., Na/Hg or H₂/Pd-C) ca->hca Reduction

Caption: Reduction pathways of this compound.

Relevance in Drug Development and Biological Systems

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery. Notably, derivatives of this compound have been investigated as agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3] GPR40 is a target for the treatment of type 2 diabetes mellitus because its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.

GPR40 Signaling Pathway (Activated by PPA Derivatives):

The activation of GPR40 by agonists, such as certain this compound derivatives, initiates a signaling cascade within the pancreatic β-cell.

G GPR40 Signaling Pathway in Pancreatic β-cells cluster_membrane Plasma Membrane gpr40 GPR40 g_protein Gαq/11 gpr40->g_protein Activates agonist PPA Derivative (Agonist) agonist->gpr40 Binds to plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor ca2_release Ca²⁺ Release er->ca2_release ca2_increase ↑ [Ca²⁺]i ca2_release->ca2_increase insulin_exocytosis Insulin Granule Exocytosis ca2_increase->insulin_exocytosis Triggers

References

Phenylpropiolic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenylpropiolic acid (PPA), a versatile aromatic carboxylic acid. It covers its fundamental chemical properties, synthesis, and diverse applications, with a particular focus on its relevance in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature, characterized by a phenyl group attached to a propynoic acid moiety. This structure, featuring a reactive triple bond, makes it a valuable building block in organic synthesis.

PropertyValueReference
CAS Number 637-44-5[1]
Molecular Formula C₉H₆O₂[1]
Molecular Weight 146.14 g/mol [2][3]
Melting Point 135-137 °C[2]
Appearance White to off-white powder/crystals[4][5]
Synonyms 3-Phenyl-2-propynoic acid, Phenylacetylenecarboxylic acid, Phenylpropynoic acid[1][5]
pKa (Predicted) 2.77[6]
Water Solubility (Predicted) 0.2 g/L[6]

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with the most traditional method involving the dehydrobromination of cinnamic acid dibromide.

Classical Synthesis from Ethyl α,β-Dibromo-β-phenylpropionate

This procedure, adapted from Organic Syntheses, remains a reliable method for the laboratory-scale preparation of this compound.[1]

Experimental Protocol:

  • Preparation of Potassium Hydroxide Solution: Dissolve 252.5 g (4.5 moles) of potassium hydroxide in 1.2 L of 95% ethanol in a 3-L round-bottomed flask equipped with a reflux condenser. Heat the mixture on a steam bath to facilitate dissolution.[1]

  • Reaction Initiation: Cool the alkaline solution to 40–50°C and add 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate.[1]

  • Reflux: Heat the reaction mixture to reflux on a steam bath for 2 hours.

  • Solvent Removal: After the reflux period, distill the ethanol from the reaction mixture until the vapor temperature reaches 95°C.[1]

  • Workup: Combine the residue and any precipitated salts, dissolve in 800 mL of water, and chill the solution by adding cracked ice to a total volume of 1.8 L.[1]

  • Acidification: Place the cooled solution in an ice-water bath and stir mechanically while slowly adding a 20% sulfuric acid solution until the mixture is strongly acidic to litmus paper.[1]

  • Isolation and Washing: Filter the precipitated this compound by suction and wash it with four 30-mL portions of a 2% sulfuric acid solution.[1]

  • Purification: The crude product can be further purified by dissolving it in a 5% sodium carbonate solution, treating with activated charcoal (Norite), filtering, and re-precipitating with sulfuric acid. Final crystallization from carbon tetrachloride yields pure this compound with a melting point of 135–136°C.[1]

Applications in Research and Development

The unique chemical structure of PPA makes it a valuable intermediate in various fields, from pharmaceuticals to material science.

Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of a range of therapeutic agents.[5] Its rigid structure and reactive alkyne group allow for its incorporation into complex molecular scaffolds.

  • GPR40 Agonists: Derivatives of this compound have been designed as potent agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7] GPR40 is a target for the treatment of type 2 diabetes mellitus, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[7]

  • Anti-Cancer Agents: The this compound scaffold is utilized in the synthesis of novel anti-cancer drugs, where its structure contributes to the specificity and efficacy of the compounds.[5]

  • Click Chemistry: As an alkyne-containing molecule, PPA is a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool in drug discovery and bioconjugation.[8]

Materials Science

The alkyne group in PPA is a functional handle for polymerization and material modification.

  • Specialty Polymers: It is used in the production of polymers with enhanced thermal stability and mechanical strength, finding applications in the aerospace and automotive industries.[3][5]

  • Corrosion Inhibition: PPA has been shown to be an effective corrosion inhibitor for metals like copper in saline environments.[3]

Signaling Pathway: GPR40 Activation by PPA Derivatives

The diagram below illustrates the signaling pathway initiated by the binding of a this compound-derived agonist to the GPR40 receptor on pancreatic β-cells, leading to enhanced insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PPA_Agonist PPA Derivative (GPR40 Agonist) GPR40 GPR40 (FFAR1) PPA_Agonist->GPR40 Gq Gαq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Insulin_Vesicle Insulin Vesicles Ca_Release->Insulin_Vesicle promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR40 signaling cascade initiated by a PPA derivative.

References

Synthesis of Phenylpropiolic Acid from Cinnamic Acid Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway to produce phenylpropiolic acid, a valuable intermediate in organic synthesis, starting from the bromination of cinnamic acid. The document details the two primary stages of the synthesis: the formation of α,β-dibromocinnamic acid (cinnamic acid dibromide) and its subsequent double dehydrobromination. This guide includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to facilitate replication and understanding in a research and development setting.

Overall Reaction Scheme

The synthesis is a two-step process. First, an electrophilic addition of bromine across the double bond of cinnamic acid yields α,β-dibromocinnamic acid. Second, this intermediate undergoes a base-mediated elimination of two molecules of hydrogen bromide to form the alkyne, this compound.

G cluster_reactions CinnamicAcid Cinnamic Acid Dibromide α,β-Dibromocinnamic Acid CinnamicAcid->Dibromide + Br2 / CCl4 PhenylpropiolicAcid This compound Dibromide->PhenylpropiolicAcid + KOH / EtOH (alcoholic potash)

Caption: Overall two-step reaction pathway.

Part 1: Synthesis of α,β-Dibromocinnamic Acid

The initial step involves the bromination of commercially available cinnamic acid. A notable improvement over traditional methods that use cold solvents is the use of a boiling solvent like carbon tetrachloride, which facilitates a rapid and high-yield reaction.[1] This procedure yields the dibrominated intermediate, which is often sufficiently pure for the subsequent step.[1]

Experimental Protocol: Bromination of Cinnamic Acid

This protocol is adapted from the procedure described by Reimer (1942).[1]

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reaction Mixture Preparation: 74 g (0.5 mole) of cinnamic acid and 500 ml of carbon tetrachloride are added to the flask.

  • Initiation: The mixture is heated to boiling, and the stirrer is started.

  • Bromine Addition: A solution of 79.9 g (0.5 mole) of bromine in 100 ml of carbon tetrachloride is added dropwise from the dropping funnel. The addition rate is adjusted to match the rate of decolorization of the reaction mixture.

  • Reaction Completion: After all the bromine has been added, the solution is colorless. The reaction is typically complete at this point.

  • Isolation of Product: The flask is cooled in an ice bath, causing the α,β-dibromocinnamic acid to precipitate. The solid is collected by filtration, washed with cold carbon tetrachloride, and air-dried.

Quantitative Data: Synthesis of α,β-Dibromocinnamic Acid
ParameterValueReference
Starting MaterialCinnamic Acid[1]
Productα,β-Dibromocinnamic Acid[1]
SolventCarbon Tetrachloride (boiling)[1]
Reported Yield~95%[2]
Melting Point~200 °C (crude)[1]
Stereoisomer Melting Point204 °C (erythro pair)[3]
Stereoisomer Melting Point95 °C (threo pair)[3]

Note: The stereochemical outcome of the addition can be influenced by the reaction conditions. The anti-addition of bromine to trans-cinnamic acid typically yields the erythro diastereomer.[4]

Part 2: Synthesis of this compound

The second stage is the double dehydrobromination of α,β-dibromocinnamic acid using a strong base, such as potassium hydroxide in alcohol (alcoholic potash).[5] This elimination reaction forms the carbon-carbon triple bond of this compound.

Experimental Protocol: Dehydrobromination

This protocol is based on the procedure published in Organic Syntheses.[2] It describes the reaction starting from the ethyl ester of the dibromide, but notes that the crude dibromo acid can also be used directly.[2]

  • Base Preparation: A solution of potassium hydroxide is prepared by dissolving 252.5 g (4.5 moles) of KOH in 1.2 L of 95% ethanol in a 3-L round-bottomed flask equipped with a reflux condenser. The solution is heated on a steam bath.

  • Addition of Dibromide: The alkaline solution is cooled to 40–50 °C, and 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate (or the equivalent amount of the crude acid) is added.

  • Reflux: Once the initial exothermic reaction subsides, the flask's contents are refluxed for five hours on a steam bath.

  • Initial Workup: The reaction mixture is cooled, and the precipitated salts are filtered by suction. The filtrate is neutralized with concentrated hydrochloric acid, and any further precipitate is filtered off.

  • Solvent Removal: The filtrate is distilled until the vapor temperature reaches 95 °C to remove the bulk of the ethanol.[2]

  • Acidification: The residue and the previously filtered salts are combined and dissolved in 800 mL of water. The solution is chilled with cracked ice to a total volume of 1.8 L and placed in an ice-water bath.[2] While stirring mechanically, a 20% sulfuric acid solution is added slowly until the solution is strongly acidic to litmus paper.

  • Product Isolation: The precipitated this compound is filtered by suction, washed with four 30-mL portions of a 2% sulfuric acid solution, and then air-dried.[2]

Purification

The crude this compound can be purified by recrystallization. Dissolving 100 g of the crude acid in 200–300 cc of carbon tetrachloride yields approximately 70 g of pure product with a melting point of 135–136 °C.[2]

Quantitative Data: Synthesis of this compound
ParameterValueReference
Starting Materialα,β-Dibromocinnamic Acid[2]
ReagentPotassium Hydroxide (50% excess)[2]
Solvent95% Ethanol[2]
Reaction ConditionReflux (5 hours)[2]
Final ProductThis compound[2]
Purified Yield~70% (from crude dibromide)[2]
Melting Point135–137 °C[2][5]

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow for the synthesis, from starting materials to the purified final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydrobromination cluster_2 Step 3: Purification A Mix Cinnamic Acid & CCl4 in Flask B Heat to Reflux A->B C Add Br2 in CCl4 Dropwise B->C D Cool in Ice Bath to Precipitate C->D E Filter & Dry Crude Dibromide Product D->E G Add Dibromide & Reflux for 5h E->G F Prepare Alcoholic KOH Solution F->G H Cool & Filter Salts G->H I Distill to Remove Ethanol H->I J Acidify with H2SO4 in Ice Bath I->J K Filter Crude This compound J->K L Recrystallize from Carbon Tetrachloride K->L M Filter & Dry Pure This compound L->M

Caption: Laboratory workflow for this compound synthesis.

References

Phenylpropiolic Acid Derivatives: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylpropiolic acid and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. The presence of a reactive triple bond in conjugation with a phenyl ring provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their biological activities, and the signaling pathways they modulate.

Core Synthesis of this compound

The foundational this compound can be synthesized through several methods, with the most common being the dehydrobromination of cinnamic acid dibromide. A modern and efficient alternative is the Sonogashira coupling reaction.

Synthesis from Cinnamic Acid

A traditional and reliable method for synthesizing this compound involves the bromination of cinnamic acid to form α,β-dibromocinnamic acid, followed by dehydrobromination using a strong base.

Step 1: Bromination of Cinnamic Acid

  • In a three-necked flask equipped with a stirrer, reflux condenser, and separatory funnel, combine 74 g (0.5 mole) of cinnamic acid with 500 mL of carbon tetrachloride.

  • Heat the mixture to boiling and commence stirring.

  • Slowly add a solution of 79.9 g (0.5 mole) of bromine in 50 mL of carbon tetrachloride from the separatory funnel. The bromine color will disappear as the reaction proceeds. The addition should take approximately 45 minutes.

  • Continue heating and stirring for an additional 15 minutes after the addition is complete.

  • Allow the mixture to cool while stirring. The product, cinnamic acid dibromide, will precipitate as fine, colorless needles.

  • Filter the product and wash with a small amount of cold carbon tetrachloride. The expected yield is approximately 95%.

Step 2: Dehydrobromination to this compound

  • Place 25 g of the dried cinnamic acid dibromide in an evaporating dish.

  • Add 100 mL of a 25% solution of potassium hydroxide in methanol.

  • Stir the mixture over a rapidly boiling water bath until most of the alcohol has evaporated, leaving a thick paste.

  • To ensure the completion of the reaction, add an additional 75 mL of methanol and repeat the evaporation step.

  • Cool the resulting pale yellow granular product and dissolve it in 200 mL of water.

  • Acidify the solution with dilute sulfuric acid until it is strongly acidic to litmus paper, which will precipitate the crude this compound.

  • Filter the crude acid, wash with a small amount of cold water, and air dry.

  • For purification, recrystallize the crude product from carbon tetrachloride to yield pure this compound (melting point 135–136 °C).

Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a more modern approach, directly coupling a terminal alkyne with an aryl halide. For this compound, this can be achieved through the coupling of an aryl halide with propiolic acid.

This protocol describes the synthesis of an arylpropiolic acid, which can be adapted for this compound itself.

  • To a reaction vessel, add the aryl bromide (1.0 mmol), 4-hydroxy-4-methyl-2-pentynoic acid (a propiolic acid surrogate, 1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand such as SPhos or XPhos (0.04 mmol).

  • Add anhydrous tetrahydrofuran (THF) as the solvent (5 mL).

  • Add tetra-n-butylammonium fluoride (TBAF) (1.5 mmol) as the base.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere (e.g., argon or nitrogen) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylpropiolic acid.[1]

Synthesis Workflow: this compound

G cluster_0 From Cinnamic Acid cluster_1 Via Sonogashira Coupling cinnamic_acid Cinnamic Acid dibromide α,β-Dibromocinnamic Acid cinnamic_acid->dibromide Bromination (Br₂, CCl₄) ppa_cinnamic This compound dibromide->ppa_cinnamic Dehydrobromination (KOH, MeOH) aryl_halide Aryl Halide ppa_synthesis This compound aryl_halide->ppa_synthesis Pd Catalyst, Cu(I) co-catalyst, Base propiolic_acid Propiolic Acid propiolic_acid->ppa_synthesis G ppa This compound Derivative (GPR40 Agonist) gpr40 GPR40 (FFAR1) ppa->gpr40 gq Gq protein gpr40->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 insulin Insulin Secretion ca2->insulin promotes pkc->insulin promotes G ppa_cancer This compound Derivative pi3k PI3K ppa_cancer->pi3k inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k activates pip2_cancer PIP2 pi3k->pip2_cancer phosphorylates pip3_cancer PIP3 pip2_cancer->pip3_cancer akt AKT pip3_cancer->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream activates pten PTEN pten->pip3_cancer inhibits cell_survival Cell Survival, Proliferation, and Growth downstream->cell_survival

References

Spectroscopic analysis of Phenylpropiolic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of Phenylpropiolic Acid: A Technical Guide

This guide provides an in-depth analysis of this compound (C₉H₆O₂) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who utilize these methods for molecular structure elucidation and characterization.

This compound is an organic compound featuring a benzene ring attached to a propynoic acid moiety.[1] Its rigid structure and combination of aromatic, alkyne, and carboxylic acid functional groups give rise to a distinct spectroscopic fingerprint, which will be detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The acidic proton of the carboxyl group is often broad and may not be observed depending on the solvent and concentration.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.60Doublet (d)7.32H, Ortho-protons (Ar-H)
7.43Triplet (t)8.01H, Para-proton (Ar-H)
7.36Triplet (t)5.12H, Meta-protons (Ar-H)

Data obtained in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The spectrum confirms the presence of the carboxylic acid, the alkyne, and the phenyl group carbons.

Chemical Shift (δ) ppmAssignment
153.24Carboxylic Acid (-COOH)
131.77Aromatic Carbons (Ar-C)
130.02Aromatic Carbons (Ar-C)
128.21Aromatic Carbons (Ar-C)
118.26Aromatic Carbon (ipso, C-Ar)
84.05Alkyne Carbon (-C≡)
81.41Alkyne Carbon (-C≡)

Data obtained in CDCl₃ at 400 MHz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4] The spectrum of this compound clearly indicates the presence of the carboxylic acid, the carbon-carbon triple bond, and the aromatic ring.

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2250SharpC≡C stretch (Alkyne)
~1700StrongC=O stretch (Carboxylic Acid)
1600, 1500MediumC=C stretch (Aromatic Ring)
~3050Weak=C-H stretch (Aromatic sp² C-H)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula.[5] The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
146100[M]⁺, Molecular Ion
102High[M-CO₂]⁺ or [M-COOH+H]⁺
76Moderate[C₆H₄]⁺

The molecular weight of this compound is 146.14 g/mol .[1][6] The base peak in the GC-MS is often the molecular ion at m/z 146.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[7]

  • Transfer : Using a glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[7]

  • Standard : If a chemical shift reference is needed, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent signal.[8]

  • Acquisition : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Shimming : Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Collection : Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the isotope.[9][10]

  • Processing : Perform a Fourier transform on the FID to generate the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Thin Solid Film) : Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[11]

  • Deposition : Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[11]

  • Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]

  • Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Background Scan : Run a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.

  • Sample Scan : Acquire the infrared spectrum of the sample. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Mass Spectrometry Sample Preparation and Acquisition (EI)
  • Sample Introduction : For a volatile solid like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used. The sample is introduced into the high-vacuum source of the mass spectrometer.[5]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, or molecular ion ([M]⁺).[13]

  • Fragmentation : The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions and neutral species.[5]

  • Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[13]

  • Detection : A detector measures the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.[13]

Visualization of Analytical Workflow and Correlations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the correlation between its structure and the resulting spectral data.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid Sample) Dissolved Dissolve in Solvent Sample->Dissolved ThinFilm Deposit as Thin Film Sample->ThinFilm MS Mass Spectrometer (EI Source) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolved->NMR IR FT-IR Spectrometer ThinFilm->IR NMR_Data Chemical Shifts (δ) Coupling (J) NMR->NMR_Data IR_Data Frequencies (cm⁻¹) (Functional Groups) IR->IR_Data MS_Data m/z Ratios (Molecular Weight, Fragments) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Structure_Spectra_Correlation cluster_structure This compound Structure cluster_spectra Spectroscopic Signals PPA C₆H₅–C≡C–COOH H_NMR ¹H NMR δ 7.3-7.6 ppm (m, 5H) PPA->H_NMR C₆H₅– C_NMR_Ar ¹³C NMR δ 118-132 ppm PPA->C_NMR_Ar C₆H₅– IR_Ar IR ~1600, 1500 cm⁻¹ PPA->IR_Ar C₆H₅– C_Alkyne ¹³C NMR δ ~81, 84 ppm PPA->C_Alkyne –C≡C– IR_Alkyne IR ~2250 cm⁻¹ PPA->IR_Alkyne –C≡C– C_COOH ¹³C NMR δ ~153 ppm PPA->C_COOH –COOH IR_COOH IR (C=O) ~1700 cm⁻¹ PPA->IR_COOH –COOH IR_OH IR (O-H) 2500-3300 cm⁻¹ PPA->IR_OH –COOH MS_M MS (M⁺) m/z 146 PPA->MS_M Entire Molecule

Caption: Correlation between molecular structure and key spectroscopic signals.

References

Crystal Structure and Polymorphism of Phenylpropiolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolic acid (PPA), a molecule of interest in organic synthesis and materials science, exhibits polymorphism, the ability to exist in multiple crystal structures. Understanding the crystallographic and physicochemical properties of these different solid-state forms is critical for applications ranging from pharmaceutical formulation to the development of advanced materials. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, methods of preparation, and characterization techniques.

Polymorphism of this compound

Currently, two distinct polymorphic forms of this compound have been characterized in the scientific literature. These are a stable orthorhombic form observed at room temperature and a monoclinic form that emerges at low temperatures. The molecules in the crystal lattice are organized into planar, hydrogen-bonded dimers.

Data Presentation

The crystallographic data for the two known polymorphs of this compound are summarized in the table below for clear comparison.

PropertyForm I (Room Temperature)Form II (Low Temperature, -110 °C)
Crystal System OrthorhombicMonoclinic
Space Group PnnmP2₁/n
a (Å) 5.11Data not available
b (Å) 15.02Data not available
c (Å) 9.96Data not available
α (°) 9090
β (°) 90Data not available
γ (°) 9090
Volume (ų) 764.0Data not available
Z 4Data not available
Calculated Density (g/cm³) Data not availableData not available
Melting Point (°C) 135 - 137[1]Not applicable

Experimental Protocols

Crystallization of this compound Polymorphs

Form I (Orthorhombic):

The room-temperature polymorph of this compound can be obtained by recrystallization from various organic solvents. A typical procedure is as follows:

  • Dissolution: Dissolve crude this compound in a minimal amount of a suitable solvent such as carbon tetrachloride or benzene at an elevated temperature (e.g., near the boiling point of the solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, well-defined crystals.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Form II (Monoclinic):

The low-temperature monoclinic form is obtained by in-situ cooling of the orthorhombic Form I. A specific protocol for isolating Form II as a stable entity at room temperature is not described, suggesting it may be a transient phase stable only at low temperatures. The characterization of Form II is typically performed on a single crystal of Form I that is cooled on the diffractometer.

  • Crystal Mounting: Mount a suitable single crystal of Form I on a goniometer head of a single-crystal X-ray diffractometer.

  • Cooling: Cool the crystal to -110 °C using a cryostream.

  • Data Collection: Collect the X-ray diffraction data at this temperature to determine the crystal structure of Form II.

Characterization Methods

Single-Crystal X-ray Diffraction (SCXRD):

SCXRD is the definitive technique for determining the crystal structure of the different polymorphs.

  • Crystal Selection: A suitable single crystal of the desired polymorph is selected and mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. For Form II, data collection is performed at low temperature.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information on unit cell parameters, space group, and atomic coordinates.

Powder X-ray Diffraction (PXRD):

PXRD is a powerful tool for routine identification and quality control of the polymorphic form.

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Acquisition: The sample is scanned over a range of 2θ angles using a powder diffractometer.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for each polymorph.

Differential Scanning Calorimetry (DSC):

DSC is used to study the thermal behavior of the polymorphs, such as melting and solid-solid phase transitions.

  • Sample Preparation: A few milligrams of the sample are accurately weighed and sealed in an aluminum pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic events like melting and exothermic events like crystallization or decomposition are recorded.

Thermogravimetric Analysis (TGA):

TGA is employed to assess the thermal stability and decomposition profile of the material.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere.

  • Data Analysis: The change in mass of the sample is recorded as a function of temperature.

Vibrational Spectroscopy (FTIR and Raman):

Infrared (IR) and Raman spectroscopy can differentiate between polymorphs based on differences in their vibrational modes, which are sensitive to the local molecular environment.

  • Sample Preparation: For FTIR, a KBr pellet or an ATR setup can be used. For Raman, the crystalline powder can be analyzed directly.

  • Spectral Acquisition: The IR or Raman spectrum is recorded over a specific spectral range.

  • Spectral Analysis: Differences in peak positions, intensities, and shapes in the spectra can be used to distinguish between the polymorphs.

Visualizations

Polymorph_Relationship FormI (Orthorhombic) FormI (Orthorhombic) Form II (Monoclinic) Form II (Monoclinic) FormI (Orthorhombic)->Form II (Monoclinic) Cooling (-110 °C) Form II (Monoclinic)->FormI (Orthorhombic) Warming

Caption: Interconversion between Form I and Form II of this compound.

Experimental_Workflow cluster_prep Polymorph Preparation cluster_char Characterization Crude PPA Crude PPA Recrystallization (e.g., CCl4, Benzene) Recrystallization (e.g., CCl4, Benzene) Crude PPA->Recrystallization (e.g., CCl4, Benzene) Form I (Orthorhombic) Form I (Orthorhombic) Recrystallization (e.g., CCl4, Benzene)->Form I (Orthorhombic) Low-Temperature Cooling (-110 °C) Low-Temperature Cooling (-110 °C) Form I (Orthorhombic)->Low-Temperature Cooling (-110 °C) SCXRD SCXRD Form I (Orthorhombic)->SCXRD PXRD PXRD Form I (Orthorhombic)->PXRD DSC DSC Form I (Orthorhombic)->DSC TGA TGA Form I (Orthorhombic)->TGA FTIR/Raman FTIR/Raman Form I (Orthorhombic)->FTIR/Raman Form II (Monoclinic) Form II (Monoclinic) Low-Temperature Cooling (-110 °C)->Form II (Monoclinic) Form II (Monoclinic)->SCXRD

Caption: Experimental workflow for the preparation and characterization of PPA polymorphs.

References

The Solubility and Stability of Phenylpropiolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Phenylpropiolic Acid

This compound (PPA), a molecule with a unique phenyl and alkyne functionalization, is a valuable building block in organic synthesis and holds potential in various research and development applications. A thorough understanding of its solubility and stability is paramount for its effective use in experimental design, formulation development, and chemical process optimization. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. The solubility of this compound has been evaluated in a range of aqueous and organic solvents.

Aqueous Solubility

There are conflicting reports regarding the aqueous solubility of this compound. Some sources describe it as "very soluble" or "freely soluble" in water[1][2], while computational predictions suggest a lower solubility of approximately 0.2 g/L[3][4]. This discrepancy may be attributable to variations in experimental conditions, such as temperature and pH, which can significantly influence the solubility of a carboxylic acid. It is recommended that researchers experimentally determine the aqueous solubility under their specific conditions of use.

Organic Solvent Solubility

This compound exhibits good solubility in several common organic solvents. Quantitative data, where available, is summarized in the table below.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (684.28 mM)Ultrasonic assistance may be required for dissolution[5].
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (17.11 mM)This mixed solvent system provides good solubility for in vivo studies[6].
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.11 mM)The use of a cyclodextrin enhances aqueous solubility[6].
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (17.11 mM)Soluble in a common vehicle for lipophilic compounds[6].
EthanolSolublePurification can be achieved by crystallization from aqueous ethanol[7]. Quantitative data is not readily available.
BenzeneSolubleCrystallization from benzene is a reported purification method[7].
Carbon TetrachlorideSolubleThis compound can be crystallized from carbon tetrachloride[7].
Dimethylformamide (DMF)MiscibleDMF is a polar aprotic solvent and is expected to be a good solvent for this compound[8].

Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application. Degradation can lead to the formation of impurities, loss of potency, and altered chemical reactivity.

General Stability and Storage

This compound is generally stable at room temperature when stored in a tightly closed container in a dry and well-ventilated area[1]. For long-term storage, refrigeration at 2-8°C is recommended[9].

Chemical Incompatibilities and Degradation Pathways

This compound is incompatible with strong oxidizing agents and strong bases[1]. Exposure to these substances can lead to degradation. Known degradation pathways include:

  • Oxidation: Strong oxidizing agents, such as chromic acid, can oxidize this compound to benzoic acid[10].

  • Thermal Decomposition: When heated with water to 120°C, this compound undergoes decarboxylation to yield phenylacetylene[10].

  • Reduction: this compound can be reduced to cinnamic acid using zinc and acetic acid, or to hydrocinnamic acid with sodium amalgam[10].

The following diagram illustrates the known chemical degradation pathways of this compound.

G Chemical Degradation Pathways of this compound PPA This compound BenzoicAcid Benzoic Acid PPA->BenzoicAcid Chromic Acid (Oxidation) Phenylacetylene Phenylacetylene PPA->Phenylacetylene Heat with Water (120°C) CinnamicAcid Cinnamic Acid PPA->CinnamicAcid Zn, Acetic Acid (Reduction) HydrocinnamicAcid Hydrocinnamic Acid PPA->HydrocinnamicAcid Na(Hg) (Reduction)

Figure 1: Known chemical degradation pathways of this compound.

pH and Photostability

Specific data on the pH-dependent stability and photostability of this compound are not extensively available in the literature. However, as a carboxylic acid, its stability is likely to be influenced by pH. At high pH, the carboxylate anion will be the predominant species, which may affect its reactivity and degradation profile.

For photostability, it is recommended to follow the ICH Q1B guidelines for testing new drug substances, which involves exposure to a combination of visible and UV light to assess potential degradation.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

The following diagram outlines the workflow for the shake-flask solubility determination method.

G Shake-Flask Solubility Determination Workflow Start Start AddExcess Add excess PPA to solvent Start->AddExcess Equilibrate Agitate at constant temperature (24-48h) AddExcess->Equilibrate Separate Centrifuge and filter Equilibrate->Separate Quantify Quantify by HPLC Separate->Quantify Report Report solubility Quantify->Report

Figure 2: Workflow for the shake-flask method of solubility determination.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions. These studies are crucial for the development of stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Exposing a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV light)[11][12][13].

  • Sample Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity and Identification: Assess the peak purity of the parent compound and identify the structure of any significant degradation products using techniques such as mass spectrometry (MS).

The following diagram illustrates a general workflow for conducting forced degradation studies.

G Forced Degradation Study Workflow Start Start PrepareSample Prepare PPA solution Start->PrepareSample StressConditions Expose to stress conditions (Acid, Base, Peroxide, Heat, Light) PrepareSample->StressConditions Analyze Analyze by stability-indicating HPLC StressConditions->Analyze Identify Identify degradation products (LC-MS) Analyze->Identify Report Report degradation profile Identify->Report

Figure 3: General workflow for forced degradation studies.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While some quantitative data exists, further experimental investigation is warranted to fully characterize its solubility in a broader range of organic solvents and to elucidate its degradation kinetics under various pH and photolytic conditions. The provided experimental protocols offer a starting point for researchers to obtain this critical data, enabling the more effective and reliable use of this compound in their scientific endeavors.

References

The Multifaceted Reactivity of Phenylpropiolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylpropiolic acid, a versatile building block in organic synthesis, exhibits a rich and diverse reactivity owing to the unique electronic properties of its conjugated system, comprising a phenyl ring, a carbon-carbon triple bond, and a carboxylic acid moiety. This guide provides a comprehensive technical overview of the primary mechanisms of action of this compound in key organic reactions, including cycloadditions, electrophilic additions, and nucleophilic additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this valuable reagent.

Cycloaddition Reactions: Building Molecular Complexity

This compound readily participates in cycloaddition reactions, serving as a competent dienophile or dipolarophile to construct various carbocyclic and heterocyclic scaffolds. These reactions are powerful tools for rapidly increasing molecular complexity.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, the electron-deficient alkyne of this compound reacts with electron-rich dienes in a concerted [4+2] cycloaddition, famously known as the Diels-Alder reaction, to form a cyclohexadiene ring. The reaction proceeds through a cyclic transition state, and its regioselectivity is governed by the electronic nature of both the diene and the dienophile.

Mechanism of the Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product PPA This compound (Dienophile) TS [4+2] Cyclic Transition State PPA->TS π electrons Diene Diene (e.g., Cyclopentadiene) Diene->TS π electrons Cycloadduct Cyclohexadiene Adduct TS->Cycloadduct Concerted Cyclization

Mechanism of the [4+2] Diels-Alder cycloaddition reaction.

Experimental Protocol: General Procedure for Diels-Alder Reaction with Cyclopentadiene (using Maleic Anhydride as a representative dienophile) [1]

  • Preparation of Dienophile Solution: Dissolve maleic anhydride (175 mg) in ethyl acetate (0.8 mL) in a Craig tube. Stir until the solid has dissolved.

  • Addition of Co-solvent: Add hexane (0.8 mL) and mix well.

  • Reaction Initiation: Add freshly cracked cyclopentadiene (140 mg).

  • Crystallization: After approximately 5 minutes, scratch the walls of the Craig tube to initiate crystallization.

  • Isolation: Cool the solution in an ice bath and collect the crystals by centrifugation.

[3+2] Cycloaddition (Huisgen Cycloaddition)

This compound is an excellent substrate for [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and diazomethane, to furnish five-membered heterocyclic rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles.[2][3]

The thermal Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and may produce a mixture of regioisomers.[4] In contrast, the copper-catalyzed variant proceeds under milder conditions and typically yields the 1,4-disubstituted triazole as the sole product.[3] Ruthenium catalysts, on the other hand, can selectively produce the 1,5-disubstituted regioisomer.[5][6][7]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product PPA This compound Cu_acetylide Copper(I) Acetylide PPA->Cu_acetylide Deprotonation Azide Organic Azide Coordination Coordination with Azide Azide->Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide Cu_acetylide->Coordination Cyclization Cyclization Coordination->Cyclization Cu_triazolide Copper(I) Triazolide Cyclization->Cu_triazolide Protonolysis Protonolysis Cu_triazolide->Protonolysis + H+ Protonolysis->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Triazole HBr_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PPA This compound Carbocation Vinyl Carbocation (stabilized by phenyl group) PPA->Carbocation Protonation of alkyne HBr H-Br HBr->Carbocation Bromide_ion Br⁻ HBr->Bromide_ion Adduct Brominated Product Carbocation->Adduct Bromide_ion->Adduct Nucleophilic attack Organocuprate_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PPA This compound Vinylcuprate Vinylcuprate Intermediate PPA->Vinylcuprate Nucleophilic attack Organocuprate R₂CuLi Organocuprate->Vinylcuprate Enolate Enolate Vinylcuprate->Enolate Resonance Adduct β-Substituted Cinnamic Acid Derivative Enolate->Adduct Protonation

References

Phenylpropiolic Acid: A Synthetic Compound of Interest in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylpropiolic acid (PPA), a molecule with the chemical formula C₉H₆O₂, is a subject of interest in various fields of chemical and pharmaceutical research. Despite its classification in some metabolic databases as a naturally occurring compound, a comprehensive review of scientific literature reveals a conspicuous absence of primary evidence for its isolation from any natural source—be it plant, fungus, bacterium, or animal. This technical guide consolidates the available information, concluding that this compound is, based on current verifiable knowledge, a synthetic compound. Its structural similarity to natural phenylpropanoids, such as cinnamic acid, is the likely origin of its occasional misclassification. This document details the well-established chemical synthesis of this compound, providing protocols for its preparation, and clarifies the present understanding of its origins.

Natural Occurrence: An Unsubstantiated Claim

While several chemical and metabolomic databases list this compound as a natural product, potentially of plant origin, these assertions are not supported by primary scientific literature.[1][2][3] Extensive searches for peer-reviewed articles detailing the isolation and characterization of this compound from a natural source have yielded no such documentation. The compound is often broadly associated with the phenylpropanoid pathway due to its structural resemblance to key metabolites like cinnamic acid.[4][5][6][7][8] However, no known biosynthetic pathway has been identified that leads to the formation of the characteristic triple bond of this compound from these precursors.

The current scientific consensus, therefore, points to this compound being a synthetic molecule. Its presence in natural product databases is likely an error, possibly stemming from its close structural relationship to bona fide natural products.

Biosynthesis: A Non-Existent Pathway

Consistent with the lack of evidence for its natural occurrence, there is no known or proposed biosynthetic pathway for this compound in any organism. The enzymatic machinery required to introduce an alkyne functionality into a phenylpropanoid precursor has not been discovered. Research into the biosynthesis of naturally occurring acetylenic compounds, which are found in some plant families like Asteraceae and in various fungi, has focused on pathways originating from fatty acid metabolism, not the phenylpropanoid pathway.[9][10][11] These pathways are biochemically distinct and do not involve aromatic precursors like phenylalanine or cinnamic acid.

Quantitative Data on Natural Abundance

Due to the absence of confirmed natural sources, there is no quantitative data available on the concentration or abundance of this compound in any biological tissue or organism.

Table 1: Natural Abundance of this compound

OrganismTissue/PartConcentration RangeReference
Not ApplicableNot ApplicableNot Detected/Not ReportedN/A

Chemical Synthesis: The True Origin of this compound

This compound is readily prepared through established methods of organic synthesis. The most common and historically significant route involves the dehydrohalogenation of cinnamic acid dibromide.[12][13]

Experimental Protocol: Synthesis of this compound from Cinnamic Acid

This protocol is adapted from established literature procedures.

Materials:

  • trans-Cinnamic acid

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diatomaceous earth (optional, for filtration)

  • Standard laboratory glassware for reflux, filtration, and extraction

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Bromination of Cinnamic Acid:

    • Dissolve trans-cinnamic acid in a suitable solvent like carbon tetrachloride in a round-bottom flask.

    • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cinnamic acid solution. The reaction is typically carried out at room temperature or with gentle heating.

    • The disappearance of the bromine color indicates the completion of the reaction, forming α,β-dibromocinnamic acid.

    • The product can be isolated by cooling the solution to induce crystallization and then collected by filtration.

  • Dehydrohalogenation of α,β-Dibromocinnamic Acid:

    • Prepare a solution of potassium hydroxide in ethanol. An excess of KOH is generally used to ensure complete reaction.

    • Add the α,β-dibromocinnamic acid obtained in the previous step to the alcoholic KOH solution.

    • Heat the mixture to reflux for several hours. This promotes the elimination of two molecules of hydrogen bromide, forming the potassium salt of this compound.

  • Isolation and Purification of this compound:

    • After the reflux period, cool the reaction mixture.

    • Distill off the ethanol to concentrate the mixture.

    • Dissolve the residue in water and filter to remove any insoluble impurities.

    • Cool the aqueous solution in an ice bath and acidify with a strong acid, such as hydrochloric or sulfuric acid, until the solution is strongly acidic.

    • This compound will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as carbon tetrachloride or water.

Logical Workflow for this compound Synthesis

G Chemical Synthesis of this compound cinnamic_acid trans-Cinnamic Acid dibromide α,β-Dibromocinnamic Acid cinnamic_acid->dibromide + Bromine bromine Bromine (Br2) bromine->dibromide ppa_salt Potassium Phenylpropiolate dibromide->ppa_salt + KOH / Reflux koh Potassium Hydroxide (KOH) in Ethanol koh->ppa_salt ppa This compound ppa_salt->ppa + Acid acidification Acidification (e.g., HCl) acidification->ppa

A simplified diagram of the chemical synthesis of this compound.

Conclusion

References

Methodological & Application

Phenylpropiolic Acid: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylpropiolic acid is a versatile bifunctional reagent characterized by the presence of both a carboxylic acid group and a carbon-carbon triple bond conjugated to a phenyl ring. This unique structural arrangement imparts a high degree of reactivity, making it a valuable building block in a wide array of organic transformations. Its utility spans the synthesis of diverse heterocyclic scaffolds, such as coumarins and pyran-2-ones, participation in cycloaddition and multicomponent reactions, and as a precursor for other valuable synthetic intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its practical application in research and development.

Synthesis of Coumarin Derivatives

This compound is a key reagent in the synthesis of 4-phenylcoumarins through the palladium-catalyzed reaction with phenols. This method offers a direct and regioselective route to this important class of heterocyclic compounds, which exhibit a range of biological activities.

General Reaction Scheme

The palladium-catalyzed reaction of a phenol with this compound in the presence of an acid promoter, such as trifluoroacetic acid (TFA), leads to the formation of a 4-phenylcoumarin derivative.

G cluster_reactants Reactants cluster_product Product Phenol Phenol Reaction_Center + Phenol->Reaction_Center PPA This compound PPA->Reaction_Center Catalyst Pd(OAc)₂ Catalyst->Reaction_Center Solvent TFA Solvent->Reaction_Center Coumarin 4-Phenylcoumarin Reaction_Center->Coumarin caption General workflow for the synthesis of 4-phenylcoumarins.

Caption: General workflow for the synthesis of 4-phenylcoumarins.

Quantitative Data for Coumarin Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various 4-phenylcoumarin derivatives from substituted phenols and this compound.

Phenol DerivativeThis compound (equivalents)Catalyst (mol%)SolventTime (h)Yield (%)Reference
3-Methoxyphenol1.5Pd(OAc)₂ (5)TFA4265[1]
3,5-Dimethoxyphenol1.5Pd(OAc)₂ (5)TFA4285[1]
Sesamol1.5Pd(OAc)₂ (5)TFA7290[2]
Phenol1.0H₁₄P₅NaW₃₀O₁₁₀ (0.5)Solvent-free (130 °C)284[3]
Experimental Protocol: Synthesis of 7-Methoxy-4-phenylcoumarin[1]
  • Reaction Setup: To a mixture of palladium(II) acetate (0.05 mmol), 3-methoxyphenol (124 mg, 1 mmol), and trifluoroacetic acid (1 mL), add this compound (219 mg, 1.5 mmol) at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 42 hours.

  • Work-up: Neutralize the mixture with aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by column chromatography on silica gel using an ethyl acetate-hexane eluent to afford 7-methoxy-4-phenylcoumarin.

Decarboxylation to Phenylacetylene

This compound can be readily decarboxylated to yield phenylacetylene, a terminal alkyne of significant utility in organic synthesis, particularly in coupling reactions like the Sonogashira coupling.

General Reaction Scheme

The decarboxylation is typically achieved by heating this compound, often in the presence of a base or a high-boiling point solvent.

G cluster_reaction Decarboxylation Reaction PPA This compound Phenylacetylene Phenylacetylene PPA->Phenylacetylene Decarboxylation Heat Heat (Δ) CO2 CO₂ caption Decarboxylation of this compound to phenylacetylene.

Caption: Decarboxylation of this compound to phenylacetylene.

Experimental Protocol: Decarboxylation of this compound

While various methods exist, a common procedure involves heating this compound in a suitable high-boiling solvent or with a basic catalyst. For instance, heating with barium hydroxide or in the presence of phenol or aniline has been reported to effect this transformation[4]. A general laboratory procedure is as follows:

  • Reaction Setup: Place this compound in a distillation apparatus.

  • Reaction Execution: Heat the apparatus. The this compound will melt and then decarboxylate.

  • Product Collection: The phenylacetylene product will distill as it is formed. Collect the distillate.

  • Purification: The collected phenylacetylene can be further purified by redistillation.

Synthesis of 2-Pyrone Derivatives

This compound can be utilized in the synthesis of 2-pyrone derivatives, another important class of heterocyclic compounds. These reactions often proceed through metal-catalyzed cyclization pathways.

General Reaction Scheme

The synthesis of 2-pyrones can be achieved through various metal-catalyzed reactions, for example, by the dimerization of propiolates or by the reaction of enynoic acids.

G cluster_pyrone 2-Pyrone Synthesis PPA_derivative This compound Derivative Pyrone 2-Pyrone Derivative PPA_derivative->Pyrone Cyclization Catalyst Metal Catalyst (e.g., Pd(II), ZnBr₂) Catalyst->Pyrone caption Synthesis of 2-pyrones from this compound derivatives.

Caption: Synthesis of 2-pyrones from this compound derivatives.

Experimental Protocol: Synthesis of 6-alkyl-2H-pyran-2-ones[5]

This protocol describes a two-step synthesis involving a Pd-catalyzed coupling followed by a ZnBr₂-catalyzed lactonization.

  • Step 1: Pd-catalyzed Coupling: Perform a palladium-catalyzed coupling of an alkynylzinc reagent with a haloacrylic acid to form a (Z)-5-alkyl-2-en-4-ynoic acid.

  • Step 2: ZnBr₂-catalyzed Lactonization: Treat the resulting enynoic acid with zinc bromide to induce cyclization and formation of the 6-alkyl-2H-pyran-2-one.

Cycloaddition and Multicomponent Reactions

The carbon-carbon triple bond in this compound makes it an excellent substrate for cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides to form isoxazoles. It also participates in multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

Application in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in drug discovery. They have been utilized in the synthesis of GPR40 agonists for the potential treatment of type 2 diabetes[5]. The rigid alkyne linker can be used to orient pharmacophoric groups in a defined spatial arrangement, aiding in the design of potent and selective ligands. Furthermore, as a click chemistry reagent, it can be used to link molecules together via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Other Applications

  • Synthesis of Heterocyclic Compounds: this compound is a precursor for various other heterocyclic systems, including quinolones and pyrazoles.

  • Cross-Coupling Reactions: It can undergo decarboxylative cross-coupling reactions with aryl halides to form internal alkynes.

  • Polymer Chemistry: this compound is used in the synthesis of specialty polymers, contributing to materials with enhanced thermal stability and mechanical properties[2].

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its ability to participate in a wide range of chemical transformations, including the synthesis of important heterocyclic scaffolds, decarboxylation, and cycloaddition reactions, makes it an indispensable tool for researchers, scientists, and professionals in drug development and materials science. The protocols and data presented herein provide a practical guide for the effective utilization of this multifaceted compound.

References

Application Notes and Protocols: Phenylpropiolic Acid in the Synthesis of GPR40 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][3] Activation of GPR40 in pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive mechanism for developing novel antihyperglycemic agents with a reduced risk of hypoglycemia.[4][5][6][7][8] While many synthetic GPR40 agonists have been developed from a phenylpropionic acid scaffold, recent research has explored the use of phenylpropiolic acid derivatives to discover novel agonists with diverse chemical structures and improved pharmacological profiles.[1][3][9]

This document provides detailed application notes and experimental protocols on the utilization of this compound in the synthesis of potent and selective GPR40 agonists.

This compound as a Scaffold for GPR40 Agonists

The core structure of this compound offers a rigid framework that can be chemically modified to optimize interactions with the GPR40 binding pocket. The triple bond introduces conformational rigidity, which can be advantageous for achieving high-affinity binding. By systematically modifying the phenyl ring and the carboxylic acid moiety, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

A notable example is the development of a series of this compound derivatives, with compound 9 emerging as a particularly potent GPR40 agonist.[1][3] This compound demonstrated submicromolar agonist activity and efficacy comparable to the well-characterized GPR40 agonist, TAK-875.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of a key this compound-derived GPR40 agonist, Compound 9, in comparison to the known agonist TAK-875.

CompoundGPR40 Agonist Activity (EC50, μM)GPR40 Agonist Efficacy (% of TAK-875)Glucose-Lowering Effect in vivo
Compound 9 SubmicromolarSimilar to TAK-875Potent
TAK-875 0.0057100%Potent

Data synthesized from multiple sources indicating the high potential of this compound derivatives.[1][3][7]

Signaling Pathway of GPR40 Activation

The activation of GPR40 by an agonist, such as a this compound derivative, initiates a cascade of intracellular events leading to enhanced insulin secretion. The receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately potentiate the exocytosis of insulin-containing granules from the pancreatic β-cell, but only in the presence of elevated glucose levels.[2][4]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 G_protein Gαq/11 GPR40->G_protein activates PLC Phospholipase C (PLC) IP3 Inositol Triphosphate (IP3) PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release Insulin_Exocytosis Insulin Exocytosis Ca2_release->Insulin_Exocytosis triggers PKC->Insulin_Exocytosis potentiates Agonist This compound Agonist Agonist->GPR40 G_protein->PLC activates ER->Ca2_release

Caption: GPR40 Signaling Pathway.

Experimental Protocols

General Synthesis of this compound-Derived GPR40 Agonists

The synthesis of this compound-derived GPR40 agonists generally involves a multi-step process. The following is a representative workflow.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenylacetylene, Halogenated Aromatic Compound) Step1 Sonogashira Coupling Start->Step1 Step2 Esterification Step1->Step2 Step3 Saponification Step2->Step3 Step4 Purification Step3->Step4 End Final this compound Derivative (GPR40 Agonist) Step4->End

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of a this compound Derivative (Illustrative Example)

This protocol outlines a general procedure for the synthesis of a this compound derivative, inspired by the methodologies reported in the literature.[1][3]

Materials:

  • Substituted phenylacetylene

  • Halogenated aromatic compound

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Tetrahydrofuran)

  • Esterifying agent (e.g., Methanol, Thionyl chloride)

  • Saponifying agent (e.g., Lithium hydroxide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Sonogashira Coupling:

    • To a solution of the substituted phenylacetylene and the halogenated aromatic compound in a suitable solvent (e.g., THF), add the palladium catalyst, CuI, and the base.

    • Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to obtain the coupled product.

  • Esterification:

    • Dissolve the coupled product in an alcohol (e.g., methanol) and add an esterifying agent (e.g., a catalytic amount of thionyl chloride).

    • Reflux the mixture until the reaction is complete.

    • Remove the solvent under reduced pressure to obtain the corresponding ester.

  • Saponification:

    • Dissolve the ester in a mixture of THF and water.

    • Add an excess of a base (e.g., LiOH) and stir the mixture at room temperature until the saponification is complete.

    • Acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the final this compound derivative.

  • Purification:

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • If necessary, further purify the final compound by recrystallization or column chromatography.

Protocol 2: In Vitro GPR40 Agonist Activity Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonist activity of synthesized compounds on GPR40 by measuring intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compounds (this compound derivatives)

  • Reference agonist (e.g., TAK-875)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture the GPR40-expressing HEK293 cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating:

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive fluorescent dye solution in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

    • Place the assay plate in the fluorescence plate reader.

    • Add the compound solutions to the wells and immediately start monitoring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as a measure of the increase in intracellular calcium concentration.

    • Plot the dose-response curves and determine the EC50 values for each compound.

    • Calculate the efficacy of the test compounds relative to the reference agonist.

Conclusion

This compound represents a valuable and versatile scaffold for the design and synthesis of novel GPR40 agonists. The rigid nature of the propiolic acid linker can lead to compounds with high potency and efficacy. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new chemical entities targeting GPR40 for the potential treatment of type 2 diabetes. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved safety and efficacy profiles.

References

Phenylpropiolic Acid: Applications in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolic acid (PPA) is a versatile building block in medicinal chemistry, characterized by a phenyl group attached to a propiolic acid moiety. The presence of the reactive alkyne functional group allows for its facile incorporation into a wide array of molecular scaffolds through various chemical transformations, including click chemistry, coupling reactions, and cycloadditions.[1][2] This unique structural feature, coupled with the phenyl ring which can be readily substituted to modulate physicochemical properties, makes PPA and its derivatives attractive scaffolds for the development of novel therapeutic agents across different disease areas. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of G protein-coupled receptor 40 (GPR40) agonists, cyclooxygenase (COX) inhibitors, and its emerging roles in neuroprotection and as a linker in antibody-drug conjugates (ADCs).

I. This compound Derivatives as GPR40 Agonists for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes mellitus.[3][4] Activation of GPR40 in pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[5][6] this compound derivatives have been explored as novel GPR40 agonists, offering a distinct chemical scaffold compared to the more common phenylpropionic acid-based agonists.[4][7]

Quantitative Data: GPR40 Agonist Activity

A series of this compound derivatives were synthesized and evaluated for their GPR40 agonist activity. The most potent compound in this series, Compound 9 , demonstrated submicromolar agonist activity and efficacy comparable to the well-characterized GPR40 agonist, TAK-875.[4][8]

CompoundTargetAssayEC50 (nM)Efficacy (% of TAK-875)
Compound 9 Human GPR40Calcium Flux<1000Similar to TAK-875
TAK-875 Human GPR40Calcium FluxNot explicitly stated in the provided search results100% (Reference)
Signaling Pathway: GPR40-Mediated Insulin Secretion

The activation of GPR40 by agonists like PPA derivatives initiates a signaling cascade that enhances insulin secretion in a glucose-dependent manner.[3][5][9]

GPR40_Signaling cluster_membrane Plasma Membrane GPR40 GPR40 Gq Gq GPR40->Gq Activates PPA_agonist This compound Agonist PPA_agonist->GPR40 Binds to PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Insulin_secretion Insulin Secretion Ca2_increase->Insulin_secretion Triggers experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Design Design of PPA Derivatives Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary in vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary in vitro Assays (e.g., Cell-based Assays) Hit_Identification->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo_Testing In vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Testing

References

Application Notes and Protocols: Phenylpropiolic Acid in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Phenylpropiolic Acid (PPA) and its derivatives serve as versatile building blocks in the synthesis of advanced polymers and functional materials. The presence of both a phenyl ring and an alkyne group allows for the creation of π-conjugated systems, thermally stable polymers, and materials with unique optical and electronic properties. These materials are finding applications in specialty polymers, organic electronics, and the development of novel therapeutics.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of this compound.

Application Note 1: Synthesis of this compound Monomer

This compound is a crucial monomer for various polymerization reactions. It is commonly synthesized from cinnamic acid through a two-step process involving bromination followed by dehydrobromination.[3][4] This process effectively converts the double bond of cinnamic acid into the triple bond of PPA.

Experimental Protocol: Synthesis of PPA from Cinnamic Acid

This protocol is based on the established method of reacting cinnamic acid with bromine and subsequently treating the resulting dibromide with alcoholic potash.[3][4]

Materials:

  • Cinnamic acid

  • Liquid bromine

  • Alcoholic potassium hydroxide (potash)

  • Diethyl ether

  • Dilute Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Bromination: Dissolve cinnamic acid in a suitable solvent like diethyl ether in a round-bottom flask. Cool the solution in an ice bath.

  • Slowly add liquid bromine dropwise to the stirred solution. Continue stirring until the reddish-brown color of bromine persists, indicating the completion of the addition reaction. This forms cinnamic acid dibromide (C₆H₅CHBrCHBrCO₂H).[4]

  • Dehydrobromination: Isolate the crude cinnamic acid dibromide.

  • Add the dibromide to a solution of alcoholic potassium hydroxide.

  • Heat the mixture under reflux. The alcoholic potash facilitates the elimination of two molecules of hydrogen bromide (HBr) to form the phenylpropiolate salt.[4]

  • Acidification & Extraction: After cooling, pour the reaction mixture into water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.

  • Extract the PPA into diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[2]

  • Purification: The crude product can be purified by crystallization from a suitable solvent like a mixture of water and ethanol.[5] The final product, this compound (C₆H₅C≡CCO₂H), typically appears as long needles or prisms with a melting point of 135–137 °C.[4]

Workflow for this compound Synthesis A 1. Dissolve Cinnamic Acid in Diethyl Ether B 2. Add Liquid Bromine (Bromination) A->B Ice Bath C 3. Isolate Cinnamic Acid Dibromide B->C D 4. Reflux with Alcoholic Potassium Hydroxide (Dehydrobromination) C->D E 5. Acidify with HCl to Precipitate PPA D->E F 6. Extract with Diethyl Ether E->F G 7. Purify by Crystallization F->G Dry & Concentrate H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Application Note 2: Direct Polymerization of this compound

PPA can be directly polymerized to form poly(this compound), a π-conjugated oligomer with high thermal stability and interesting photoluminescent properties.[2][3] Different polymerization techniques can be employed, each yielding polymers with distinct characteristics.

Protocol 2.1: Metathesis Polymerization of PPA

This protocol describes the direct polymerization of PPA using a palladium-based catalyst to yield soluble oligomers.[3]

Materials:

  • This compound (PhPA) monomer

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) catalyst

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere (inert gas)

  • Schlenk line and associated glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

  • Add the Pd(PPh₃)₂Cl₂ catalyst to the solution.

  • Heat the reaction mixture to 75 °C with constant stirring.

  • Maintain the reaction at this temperature for the desired period (e.g., 24-48 hours).

  • After completion, cool the reaction to room temperature.

  • Precipitate the resulting oligomer by pouring the reaction mixture into a non-solvent such as methanol or hexane.

  • Filter and wash the precipitate to remove residual catalyst and unreacted monomer.

  • Dry the final poly(this compound) oligomer under vacuum. The resulting oligomer is typically soluble in polar solvents like THF and exhibits blue light emission when excited with UV light.[3]

Protocol 2.2: High-Pressure Synergistic Polymerization of PPA

This advanced protocol utilizes high pressure to induce a synergistic polymerization of both the alkynyl and phenyl groups of PPA, resulting in a highly conjugated polymer with enhanced electrical conductivity.[6]

Materials:

  • This compound (PPA) powder

  • Diamond anvil cell (DAC) or other high-pressure apparatus

  • Ruby chips (for pressure calibration)

  • Raman or IR spectrometer for in-situ analysis

Procedure:

  • Load a small amount of crystalline PPA powder into the sample chamber of the diamond anvil cell. A few ruby chips are included for pressure measurement via ruby fluorescence.

  • Gradually increase the pressure on the sample at room temperature. The polymerization reaction is initiated at a threshold pressure of approximately 5 GPa.[6]

  • Monitor the reaction in-situ using Raman or IR spectroscopy to observe the changes in vibrational modes corresponding to the C≡C triple bonds and phenyl rings.

  • Maintain the sample at the target pressure (e.g., above 5 GPa) to ensure complete polymerization.

  • Slowly decompress the cell to recover the polymer product.

  • The resulting material is a highly conjugated polymer with a significantly reduced band gap and increased electrical conductivity.[6]

Data Summary: Properties of Directly Polymerized PPA
Polymerization MethodCatalyst/ConditionSolventYieldKey Polymer PropertiesReference
MetathesisPd(PPh₃)₂Cl₂, 75 °CTolueneModerateSoluble in polar solvents; High thermal stability; Emits blue light (420 nm peak in THF).[3]
High-Pressure~5 GPaSolid StateN/AHighly conjugated sp²/sp³ carbon structure; Reduced band gap (1.65 eV); Electrical conductivity: 1.24 × 10⁻⁶ S·cm⁻¹.[6]

Application Note 3: Metal-Free Click Polymerization of Phenylpropiolate Derivatives

For greater control over polymer architecture and functionality, derivatives of PPA, such as phenylpropiolate esters, can be used in "click" polymerization reactions. The metal-free 1,3-dipolar polycycloaddition between phenylpropiolates and azides is a highly efficient method for synthesizing functional poly(phenyltriazolylcarboxylate)s.[7]

Experimental Protocol: Phenylpropiolate-Azide Polycycloaddition

This protocol describes a general procedure for the synthesis of poly(phenyltriazolylcarboxylate)s (PPTCs) by heating a mixture of a diazide and a diphenylpropiolate monomer.[7]

Materials:

  • Diazide monomer (e.g., an aliphatic or aromatic diazide)

  • Diphenylpropiolate monomer

  • Dimethylformamide (DMF) / Toluene mixture (or other suitable polar solvent)

  • Nitrogen or Argon atmosphere

  • Standard reaction glassware with condenser

Procedure:

  • Combine equimolar amounts of the diazide monomer and the diphenylpropiolate monomer in a reaction flask.

  • Add the solvent (e.g., a DMF/toluene mixture) to dissolve the reactants.

  • Heat the solution to 100 °C under an inert atmosphere with stirring. The reaction can often be performed in an open atmosphere as it is insensitive to oxygen and moisture.[7]

  • Allow the polymerization to proceed for 12-24 hours.

  • After cooling, precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

Workflow for Metal-Free Phenylpropiolate-Azide Polycycloaddition A 1. Combine Diazide (A) and Diphenylpropiolate (B) Monomers B 2. Dissolve in Polar Solvent (e.g., DMF/Toluene) A->B C 3. Heat Mixture (e.g., 100 °C) B->C D 4. 1,3-Dipolar Polycycloaddition C->D Initiates 'Click' Reaction E 5. Precipitate Polymer in Non-Solvent (e.g., Methanol) D->E Polymer Forms F 6. Filter, Wash, and Dry E->F G Final Product: Poly(phenyltriazolylcarboxylate) F->G

Caption: General workflow for metal-free click polymerization.

Data Summary: Phenylpropiolate-Azide Click Polymerization
MonomersConditionsYieldMolecular Weight (Mw)Thermal Stability (Td5%)Reference
Aromatic/Aliphatic Diazides + DiphenylpropiolatesHeating in solvent (e.g., DMF)Up to 98%Up to 28,500 g/mol > 318 °C[7]

This method produces soluble polymers with high molecular weights and excellent thermal stability.[7] Furthermore, by incorporating functional units like tetraphenylethene into the monomers, the resulting polymers can exhibit aggregation-induced emission (AIE) and serve as fluorescent chemosensors for detecting explosives.[7]

References

Application Notes and Protocols for Phenylpropiolic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Phenylpropiolic acid (PPA), with its unique molecular structure featuring a phenyl group, a carboxylic acid functional group, and a carbon-carbon triple bond, presents itself as a promising candidate for corrosion inhibition.[1][2][3][4] The aromatic ring and the triple bond are rich in π-electrons, while the carboxylic acid group can act as an anchoring point to the metal surface. These structural features suggest that PPA could form a protective adsorbed layer on metal surfaces, thereby inhibiting corrosion.

While extensive experimental data on the specific use of this compound as a corrosion inhibitor is not widely available in published literature, this document provides a comprehensive set of generalized application notes and detailed protocols for its evaluation. These guidelines are based on standard methodologies for assessing organic corrosion inhibitors and can be adapted by researchers to investigate the efficacy of this compound and similar compounds.

Theoretical Corrosion Inhibition Mechanism

The potential of an organic molecule to act as a corrosion inhibitor is often predicted by its electronic and structural properties. For this compound, the proposed inhibition mechanism involves the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Several key features of the this compound molecule contribute to this proposed mechanism:

  • π-Electron Systems: The phenyl group and the carbon-carbon triple bond are rich in π-electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds.[5][6]

  • Carboxylic Acid Group: The carboxylic acid functional group can interact with the metal surface in several ways. It can participate in electrostatic interactions with the charged metal surface or form chemical bonds (chemisorption) by sharing electrons from the oxygen atoms.[7][8][9][10][11]

  • Adsorption Centers: The presence of multiple adsorption centers (the phenyl ring, the triple bond, and the carboxylic acid group) can lead to a stable and compact adsorbed film on the metal surface.

The following diagram illustrates the potential modes of interaction between this compound and a metal surface.

G cluster_inhibitor This compound Molecule cluster_surface Metal Surface cluster_interactions Adsorption Mechanisms PPA This compound Phenyl Phenyl Ring (π-electrons) PPA->Phenyl TripleBond Triple Bond (π-electrons) PPA->TripleBond Carboxyl Carboxylic Acid Group (-COOH) PPA->Carboxyl Chemisorption Chemisorption (Coordinate Bonding) Phenyl->Chemisorption π-electron donation TripleBond->Chemisorption π-electron donation Physisorption Physisorption (Electrostatic Interaction) Carboxyl->Physisorption Interaction of -COO⁻ with charged surface Carboxyl->Chemisorption Electron pair donation from Oxygen Metal Metal Surface (e.g., Fe) Physisorption->Metal Adsorption Chemisorption->Metal Adsorption G prep Sample Preparation (Polishing, Cleaning, Weighing) setup Experimental Setup (Corrosive Media +/- Inhibitor) prep->setup wl Weight Loss Measurement (Immersion Test) setup->wl ec Electrochemical Cell Setup (Three-electrode system) setup->ec analysis Data Analysis wl->analysis ocp OCP Stabilization ec->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis pdp->analysis eis->analysis cr_ie_wl Calculate Corrosion Rate & Inhibition Efficiency (WL) analysis->cr_ie_wl tafel Tafel Extrapolation (icorr, Ecorr) analysis->tafel e_circuit Equivalent Circuit Fitting (Rct, Cdl) analysis->e_circuit adsorption Adsorption Isotherm Analysis cr_ie_wl->adsorption ec_ie Calculate Inhibition Efficiency (EC) tafel->ec_ie ec_ie->adsorption e_circuit->ec_ie report Reporting and Interpretation adsorption->report G cluster_dft DFT Calculations cluster_params Calculated Parameters cluster_interpretation Interpretation cluster_correlation Correlation with Experimental Data mol_opt Molecular Geometry Optimization quantum_calc Quantum Chemical Parameter Calculation mol_opt->quantum_calc ehomo EHOMO quantum_calc->ehomo elumo ELUMO quantum_calc->elumo delta_e ΔE (Energy Gap) quantum_calc->delta_e dipole Dipole Moment quantum_calc->dipole charges Mulliken Charges quantum_calc->charges electron_don Electron Donating Ability ehomo->electron_don electron_acc Electron Accepting Ability elumo->electron_acc reactivity Reactivity delta_e->reactivity adsorption_sites Adsorption Sites charges->adsorption_sites correlation Correlate with Inhibition Efficiency electron_don->correlation electron_acc->correlation reactivity->correlation adsorption_sites->correlation

References

Application Notes and Protocols for the Synthesis of Phenylpropiolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolic acid and its derivatives are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and as reagents in various chemical transformations.[1][2] Their rigid, linear structure imparted by the alkyne moiety makes them valuable building blocks for constructing complex molecular architectures. This document provides detailed protocols for the synthesis of this compound and its derivatives, focusing on established methodologies and offering guidance for researchers in synthetic and medicinal chemistry.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability of the reaction. The most common and effective strategies are outlined below.

Dehydrohalogenation of Cinnamic Acid Dibromides

A traditional and well-established method for the synthesis of this compound involves the double dehydrobromination of cinnamic acid dibromide.[3] This reaction is typically carried out in the presence of a strong base, such as alcoholic potassium hydroxide.

Reaction Scheme:

C₆H₅CHBrCHBrCO₂H + 3 KOH (alcoholic) → C₆H₅C≡CCO₂K + 2 KBr + 3 H₂O C₆H₅C≡CCO₂K + H⁺ → C₆H₅C≡CCO₂H + K⁺

This method is robust and provides good yields of the desired product. The starting material, cinnamic acid dibromide, can be readily prepared by the bromination of cinnamic acid.[4]

Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6] For the synthesis of this compound derivatives, this typically involves the coupling of an appropriately substituted aryl halide with propiolic acid or its ester, followed by hydrolysis if an ester is used.

General Reaction Scheme:

Ar-X + HC≡CCOOR → (Pd catalyst, Cu(I) co-catalyst, base) → Ar-C≡CCOOR + HX Ar-C≡CCOOR + H₂O/H⁺ → Ar-C≡CCOOH + ROH (where Ar = substituted phenyl group, X = I, Br, Cl, OTf; R = alkyl group)

The Sonogashira coupling is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex derivatives.[5] Copper-free variations of the Sonogashira reaction have also been developed to address issues of catalyst recovery and potential contamination.[7]

Carboxylation of Terminal Alkynes

Another modern approach involves the direct carboxylation of a terminal alkyne, such as phenylacetylene, using carbon dioxide as the carboxylating agent. This reaction is often mediated by a transition metal catalyst. A reported method utilizes a copper(II)-exchanged montmorillonite K-10 clay catalyst in the presence of cesium carbonate.[1]

Reaction Scheme:

C₆H₅C≡CH + CO₂ → (Cu(II) catalyst, Cs₂CO₃) → C₆H₅C≡CCOOH

This method offers a direct route to this compound and can be adapted for derivatives by starting with the corresponding substituted phenylacetylenes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrobromination of Ethyl α,β-Dibromo-β-phenylpropionate

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Ethyl α,β-dibromo-β-phenylpropionate (1 mole, 336 g)

  • Potassium hydroxide (4.5 moles, 252.5 g)

  • 95% Ethanol (1.2 L)

  • Concentrated Hydrochloric Acid

  • 20% Sulfuric Acid Solution

  • 5% Sodium Carbonate Solution

  • Activated Charcoal (Norite)

  • Carbon Tetrachloride

Procedure:

  • In a 3-L round-bottomed flask equipped with a reflux condenser, dissolve 252.5 g of potassium hydroxide in 1.2 L of 95% ethanol by heating on a steam bath.

  • Cool the alkaline solution to 40–50°C and add 336 g of crude ethyl α,β-dibromo-β-phenylpropionate.

  • Once the initial exothermic reaction subsides, reflux the mixture for five hours on a steam bath.

  • Cool the reaction mixture and filter the separated salts by suction.

  • Neutralize the filtrate with concentrated hydrochloric acid and filter any precipitated salts.

  • Distill the filtrate until the vapor temperature reaches 95°C.

  • Combine the residue from the distillation with the previously filtered salts, dissolve in 800 mL of water, and cool with cracked ice to a total volume of 1.8 L.

  • Immerse the solution in an ice-water bath and stir mechanically while slowly adding a 20% sulfuric acid solution until the solution is strongly acidic to litmus.

  • After stirring for twenty minutes, filter the precipitated this compound by suction and wash with four 30-mL portions of a 2% sulfuric acid solution.

  • For purification, dissolve the crude acid in 1 L of 5% sodium carbonate solution, add 20 g of activated charcoal, and heat on a steam bath for thirty minutes with occasional stirring.

  • Filter the hot solution, cool externally, and add approximately 200 g of cracked ice.

  • Stir the solution mechanically while slowly adding a 20% sulfuric acid solution.

  • Filter the precipitated acid by suction, wash first with 50 mL of a 2% sulfuric acid solution and then with a small amount of water, and air-dry.

  • Further purification can be achieved by recrystallization from 200–300 cc of carbon tetrachloride to yield pure this compound.

Quantitative Data:

Starting Material Product Yield Melting Point Reference

| Ethyl α,β-dibromo-β-phenylpropionate | this compound | ~70 g from 100 g crude acid after recrystallization | 135–136°C |[4] |

Protocol 2: General Procedure for the Synthesis of this compound Derivatives via Sonogashira Coupling

This is a generalized protocol based on the principles of the Sonogashira reaction.[5][6]

Materials:

  • Aryl Halide (e.g., Iodobenzene, Bromobenzene derivative) (1.0 eq)

  • Terminal Alkyne (e.g., Propiolic acid ethyl ester) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base, and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If an ester was used, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water or NaOH in methanol/water).

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
DehydrohalogenationCinnamic acid dibromideAlcoholic KOHGoodInexpensive starting materials, well-established.Use of strong base, multi-step from cinnamic acid.
Sonogashira CouplingAryl halide, Propiolic acid/esterPd catalyst, Cu(I) co-catalyst, BaseGood to ExcellentHigh functional group tolerance, mild conditions.Catalyst cost and removal, potential for homocoupling.
CarboxylationPhenylacetyleneCO₂, Cu(II) catalyst, Cs₂CO₃94%[1]Direct carboxylation, use of CO₂.Requires specialized catalyst, pressure equipment may be needed.

Visualization of Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages from starting materials to the final purified product.

Synthesis_Workflow General Workflow for this compound Derivative Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis Start Select Starting Materials (e.g., Aryl Halide, Alkyne) Reaction Perform Chemical Synthesis (e.g., Sonogashira Coupling) Start->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (e.g., Column Chromatography, Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final Pure Phenylpropiolic Acid Derivative Analysis->Final

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway Diagram (Illustrative)

While this compound itself is a synthetic building block, its derivatives can be designed to interact with biological pathways. The following is a hypothetical diagram illustrating how a derivative could inhibit a signaling pathway, a common goal in drug development.

Signaling_Pathway_Inhibition Hypothetical Inhibition of a Kinase Pathway cluster_pathway Signaling Cascade cluster_inhibitor Inhibitor Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

References

Phenylpropiolic Acid in Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phenylpropiolic acid in click chemistry. This compound, an alkyne-containing molecule, is a versatile reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction's high efficiency, selectivity, and biocompatibility have established it as an indispensable tool in bioconjugation, drug delivery, and materials science.

Introduction to this compound in Click Chemistry

This compound serves as a key building block in click chemistry due to the presence of a terminal alkyne group. This functional group readily participates in the CuAAC reaction with molecules containing an azide group to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] This reaction is characterized by its high yield, broad scope, and tolerance of a wide variety of functional groups, making it ideal for the synthesis of complex molecular architectures.[2]

The triazole linkage formed is not merely a passive linker; its chemical stability and ability to participate in hydrogen bonding can influence the properties of the resulting conjugate. The phenyl group of this compound can also contribute to the overall hydrophobicity and potential for π-stacking interactions in the final product.

Key Applications and Experimental Protocols

The applications of this compound in click chemistry are diverse, spanning from the labeling of biomolecules to the construction of advanced drug delivery systems and functional polymers.

Bioconjugation

Click chemistry with this compound enables the precise and stable attachment of moieties to biomolecules such as proteins, peptides, and nucleic acids. This is invaluable for applications like fluorescent labeling, protein immobilization, and the synthesis of antibody-drug conjugates.

This protocol is a general guideline for the conjugation of an azide-containing biomolecule to this compound. Optimization of reactant concentrations, catalyst, and ligand may be necessary for specific applications.

Materials:

  • This compound

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) or aqueous buffer if solubility permits.

    • Prepare a 1-5 mM stock solution of the azide-functionalized biomolecule in an appropriate buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound. The molar ratio of alkyne to azide is typically 1:1 to 1.5:1.

    • Add buffer to achieve the desired final reaction volume.

    • In a separate tube, premix the CuSO₄ solution and the ligand solution. A ligand-to-copper ratio of 2:1 to 5:1 is commonly used.[4]

  • Initiation of the Click Reaction:

    • Add the premixed catalyst-ligand solution to the reaction mixture containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.[4]

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

    • Monitor the reaction progress using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted starting materials, copper catalyst, and other reagents.

Drug Delivery Systems

This compound is instrumental in the synthesis of polymer-drug conjugates and the functionalization of nanoparticles for targeted drug delivery. The triazole linkage provides a stable covalent bond between the drug and the carrier.

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Characterization Azide-functionalized Polymer Azide-functionalized Polymer Reaction Mixture Reaction Mixture Azide-functionalized Polymer->Reaction Mixture This compound-Drug Conjugate This compound-Drug Conjugate This compound-Drug Conjugate->Reaction Mixture CuSO4 / Sodium Ascorbate CuSO4 / Sodium Ascorbate CuSO4 / Sodium Ascorbate->Reaction Mixture Ligand (e.g., THPTA) Ligand (e.g., THPTA) Ligand (e.g., THPTA)->Reaction Mixture Purification (e.g., Dialysis) Purification (e.g., Dialysis) Reaction Mixture->Purification (e.g., Dialysis) Characterization (NMR, GPC) Characterization (NMR, GPC) Purification (e.g., Dialysis)->Characterization (NMR, GPC) Final Polymer-Drug Conjugate Final Polymer-Drug Conjugate Characterization (NMR, GPC)->Final Polymer-Drug Conjugate

Caption: Workflow for synthesizing a polymer-drug conjugate using CuAAC.

Materials Science

In materials science, this compound is used to functionalize polymers and surfaces. This allows for the creation of materials with tailored properties, such as improved hydrophilicity, biocompatibility, or the ability to bind specific molecules.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for CuAAC reactions. While specific data for this compound is limited in readily available literature, the data for the closely related phenylacetylene provides a strong indication of expected performance.

Reactants Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Reference
Benzyl azide + PhenylacetyleneCuI / Et₃NCyrene™301288[5]
3-(4-azolophenyl) acrylic acid + Ethyl propiolateCuI / Sodium ascorbateCH₃CN/H₂O (9:1)Room Temp290[1]
Various azides + Various alkynesCu(OTf)₂ / Ascorbic acidDMF115-up to 80[6]
Nitroolefins + Organic azidesCopper-catalyzed-110-up to 96[1][6]
Parameter Typical Range Notes Reference
Alkyne:Azide Molar Ratio 1:1 to 1.5:1A slight excess of one reagent can drive the reaction to completion.
Copper(II) Sulfate Concentration 50 - 250 µMHigher concentrations can lead to faster reactions but may require more rigorous removal.[4]
Ligand:Copper Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[4]
Sodium Ascorbate Concentration 5 mMActs as a reducing agent to generate and maintain the Cu(I) catalyst.[4]

Signaling Pathways and Logical Relationships

The CuAAC reaction is a powerful tool for elucidating biological pathways by enabling the attachment of probes to biomolecules.

G cluster_0 Cellular Process cluster_1 Click Chemistry Labeling cluster_2 Detection & Analysis Azide-modified Metabolite Azide-modified Metabolite Metabolic Incorporation Metabolic Incorporation Azide-modified Metabolite->Metabolic Incorporation Target Biomolecule (Azide-labeled) Target Biomolecule (Azide-labeled) Metabolic Incorporation->Target Biomolecule (Azide-labeled) CuAAC Reaction CuAAC Reaction Target Biomolecule (Azide-labeled)->CuAAC Reaction This compound-Probe This compound-Probe This compound-Probe->CuAAC Reaction Labeled Biomolecule Labeled Biomolecule CuAAC Reaction->Labeled Biomolecule Fluorescence Microscopy Fluorescence Microscopy Labeled Biomolecule->Fluorescence Microscopy Mass Spectrometry Mass Spectrometry Labeled Biomolecule->Mass Spectrometry Pathway Elucidation Pathway Elucidation Fluorescence Microscopy->Pathway Elucidation Mass Spectrometry->Pathway Elucidation

Caption: Probing biological pathways using click chemistry with this compound.

Conclusion

This compound is a valuable and versatile reagent in the field of click chemistry. Its participation in the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition reaction has facilitated significant advancements in bioconjugation, the development of sophisticated drug delivery systems, and the creation of novel functional materials. The protocols and data presented here provide a foundation for researchers to explore and exploit the potential of this compound in their own scientific endeavors.

References

Application Notes and Protocols: Decarboxylative Coupling Reactions of Phenylpropiolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxylative coupling reactions have emerged as a powerful and versatile strategy in modern organic synthesis for the formation of carbon-carbon bonds. These reactions utilize readily available and stable carboxylic acids as coupling partners, releasing carbon dioxide as the sole byproduct, which aligns with the principles of green chemistry. Phenylpropiolic acid, in particular, serves as a valuable substrate in these transformations, providing a direct route to internal alkynes, which are crucial building blocks in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes, experimental protocols, and mechanistic insights into the decarboxylative coupling reactions of this compound with a focus on palladium- and copper-catalyzed systems.

Application Notes

The decarboxylative coupling of this compound offers a significant advantage over traditional cross-coupling reactions like the Sonogashira coupling by avoiding the need for pre-functionalized terminal alkynes, which can be gaseous, volatile, or unstable. This methodology is applicable to a wide range of coupling partners, including aryl halides, benzyl halides, and heteroarenes.

Key Features:

  • Atom Economy: The only byproduct is carbon dioxide, making it an environmentally benign process.

  • Substrate Accessibility: this compound is a commercially available and stable solid.

  • Versatility: The reaction can be catalyzed by various transition metals, primarily palladium and copper, allowing for a broad substrate scope and functional group tolerance.

  • Direct Synthesis of Internal Alkynes: This method provides a straightforward pathway to synthesize 1,2-diarylalkynes and other internal alkynes, which are important structural motifs in medicinal chemistry and materials science.

Catalytic Systems:

  • Palladium Catalysis: Palladium complexes, often in combination with phosphine ligands, are highly effective for the decarboxylative coupling of this compound with aryl halides (iodides, bromides, and even less reactive chlorides) and triflates.[1][2][3][4] The choice of ligand is crucial for achieving high yields and can be tuned to the specific substrates.

  • Copper Catalysis: Copper-based catalysts offer a more economical and environmentally friendly alternative to palladium.[5] Copper(I) salts, such as CuI, are commonly employed and have shown excellent activity, particularly for reactions conducted in aqueous media, further enhancing the green credentials of this methodology.[5][6]

Quantitative Data Summary

The efficiency of the decarboxylative coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the quantitative data from various studies to facilitate comparison and selection of optimal reaction conditions.

Table 1: Palladium-Catalyzed Decarboxylative Coupling of this compound with Aryl Halides - Effect of Ligand and Base

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)TBAF (2)DMSO80295[3]
24-BromoanisolePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)TBAF (2)DMSO80292[3]
34-ChloroanisolePd(OAc)₂ (2)Xphos (4)Cs₂CO₃ (2)THF801285[4]
44-Bromotoluene[Pd₂(allyl)₂Cl₂] (2)S-Phos (6)Na₂CO₃ (2)Mesitylene1402478[7]
54-IodotoluenePd(OAc)₂ (2)Xphos (4)Cs₂CO₃ (2)THF801291[4]
61-BromonaphthalenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)TBAF (2)DMSO80293[3]

dba = dibenzylideneacetone; P(t-Bu)₃ = tri-tert-butylphosphine; TBAF = tetra-n-butylammonium fluoride; DMSO = dimethyl sulfoxide; Xphos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; Cs₂CO₃ = cesium carbonate; THF = tetrahydrofuran; S-Phos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Table 2: Copper-Catalyzed Decarboxylative Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisoleCuI (10)NoneK₂CO₃ (2)Water1002485[5]
24-BromotolueneCuI (10)NoneK₂CO₃ (2)Water1002482[5]
31-BromonaphthaleneCuI (10)NoneK₂CO₃ (2)Water1002488[5]
44-BromobenzonitrileCuI (10)NoneK₂CO₃ (2)Water1002475[5]
54-BromobenzaldehydeCuI (10)NoneK₂CO₃ (2)Water1002478[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Decarboxylative Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the synthesis of 1-methoxy-4-(phenylethynyl)benzene.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃ (10 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add this compound (1.2 equivalents) and 4-bromoanisole (1.0 equivalent).

  • Under a positive flow of nitrogen, add anhydrous DMSO via syringe.

  • Add the TBAF solution (2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Place the flask in a preheated oil bath at 80 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methoxy-4-(phenylethynyl)benzene.

Protocol 2: Copper-Catalyzed Decarboxylative Coupling of this compound with an Aryl Bromide in Water

This protocol describes a greener synthesis of 1-methyl-4-(phenylethynyl)benzene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add deionized water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Palladium-Catalyzed Decarboxylative Coupling Cycle

G Palladium-Catalyzed Decarboxylative Coupling Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CPh(L_n) PdII_Aryl->PdII_Alkyne Decarboxylation & Ligand Exchange PhC≡CCOOH PhC≡CCOOH CO2 CO2 PdII_Aryl->CO2 PdII_Alkyne->Pd0 Reductive Elimination Ar-C≡C-Ph Ar-C≡C-Ph PdII_Alkyne->Ar-C≡C-Ph Ar-X Ar-X

Caption: A simplified catalytic cycle for the palladium-catalyzed decarboxylative coupling.

Copper-Catalyzed Decarboxylative Coupling Pathway

G Copper-Catalyzed Decarboxylative Coupling Pathway Reactants PhC≡CCOOH + Ar-X + Cu(I) Cu_carboxylate [PhC≡CCOO]Cu Reactants->Cu_carboxylate Salt Formation Cu_acetylide PhC≡CCu Cu_carboxylate->Cu_acetylide Decarboxylation (-CO2) Product Ar-C≡C-Ph + CuX Cu_acetylide->Product Coupling with Ar-X

Caption: Proposed pathway for the copper-catalyzed decarboxylative coupling reaction.

General Experimental Workflow

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants, Catalyst, Ligand, Base B Add Solvent under Inert Atmosphere A->B C Heat and Stir for Specified Time B->C D Monitor Progress (TLC/GC-MS) C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: A typical workflow for performing a decarboxylative coupling experiment.

References

Troubleshooting & Optimization

Phenylpropiolic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenylpropiolic Acid Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Dehydrobromination of Cinnamic Acid Dibromide: This classic method involves the bromination of cinnamic acid to form α,β-dibromocinnamic acid, followed by treatment with a strong base, such as alcoholic potassium hydroxide, to eliminate two molecules of hydrogen bromide.[1][2]

  • Carboxylation of Phenylacetylene: This method involves the reaction of phenylacetylene with a strong base, like n-butyllithium, to form a phenylacetylide salt, which is then quenched with carbon dioxide to yield this compound.[3]

  • Sonogashira Coupling: While less common for direct synthesis of the acid, Sonogashira coupling can be employed to couple a protected propiolic acid with an aryl halide. The protecting group is then removed to yield the final product. This method is versatile for creating derivatives.[4][5][6]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route. Common culprits include:

  • Incomplete initial reaction: In the dehydrobromination method, the initial bromination of cinnamic acid might be incomplete.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly lower the yield. For instance, using an insufficient excess of potassium hydroxide in the dehydrobromination route can result in lower yields.[1]

  • Side reactions: The most common side reaction is the decarboxylation of the product, which is especially prevalent at higher temperatures.[1]

  • Product loss during workup and purification: this compound can be lost during extraction and recrystallization steps if not performed carefully.

Q3: How can I minimize the decarboxylation of this compound during synthesis?

A3: Decarboxylation, the loss of CO2 to form phenylacetylene, is a significant issue, particularly at elevated temperatures.[1][2] To minimize this:

  • Maintain low temperatures: During the dehydrobromination and subsequent acidification, it is crucial to keep the reaction mixture cool, ideally in an ice-water bath.[1]

  • Avoid prolonged heating: Reflux times should be optimized to ensure the completion of the reaction without excessive heating that encourages decarboxylation.

  • Careful distillation: When removing solvents like alcohol, distill under neutral conditions and avoid high temperatures.[1]

Q4: What are the common impurities in this compound synthesis and how can I remove them?

A4: Common impurities include unreacted starting materials (e.g., cinnamic acid, α,β-dibromocinnamic acid), byproducts from side reactions (e.g., phenylacetylene from decarboxylation), and residual solvents.

Purification is typically achieved through recrystallization. Effective solvents for recrystallization include carbon tetrachloride, benzene, or aqueous ethanol.[1][4] The use of activated charcoal (Norite) can help remove colored impurities.[1]

Q5: What are the key safety precautions I should take when synthesizing this compound?

A5: It is imperative to conduct a thorough risk assessment before starting any synthesis.[1] Key safety precautions include:

  • Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Use of Strong Bases: Potassium hydroxide and n-butyllithium are corrosive and reactive. Handle with care and avoid contact with skin and eyes.

  • Solvent Safety: Many organic solvents used are flammable and volatile. Ensure proper ventilation and avoid ignition sources.

  • General Laboratory Safety: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.[7][8]

Troubleshooting Guides

Guide 1: Low Yield in Dehydrobromination of Cinnamic Acid Dibromide

This guide addresses common issues encountered when synthesizing this compound from cinnamic acid via the dibromide intermediate.

Troubleshooting_Dehydrobromination Start Low Yield of This compound Problem1 Incomplete Bromination of Cinnamic Acid Start->Problem1 Potential Cause Problem2 Inefficient Dehydrobromination Start->Problem2 Potential Cause Problem3 Product Decarboxylation Start->Problem3 Potential Cause Problem4 Loss during Workup Start->Problem4 Potential Cause Solution1a Ensure complete dissolution of cinnamic acid in a suitable solvent (e.g., boiling CCl4).[1][9] Problem1->Solution1a Solution Solution1b Add bromine slowly and ensure its color disappears before adding more. Problem1->Solution1b Solution Solution2a Use a sufficient excess of alkali (e.g., 50% excess KOH).[1] Problem2->Solution2a Solution Solution2b Ensure adequate reflux time (e.g., 5 hours) for the reaction to go to completion.[1] Problem2->Solution2b Solution Solution3a Maintain low temperatures, especially during acidification, by using an ice bath.[1] Problem3->Solution3a Solution Solution3b Avoid overheating during solvent removal. Problem3->Solution3b Solution Solution4a Ensure complete precipitation of the acid by adjusting the pH to be strongly acidic. Problem4->Solution4a Solution Solution4b Wash the precipitate with dilute acid to minimize dissolution. Problem4->Solution4b Solution

Guide 2: Optimizing the Carboxylation of Phenylacetylene

This guide provides troubleshooting steps for the synthesis of this compound via the carboxylation of phenylacetylene.

Troubleshooting_Carboxylation Start Low Yield of This compound Problem1 Incomplete Deprotonation of Phenylacetylene Start->Problem1 Potential Cause Problem2 Inefficient Carboxylation Start->Problem2 Potential Cause Problem3 Side Reactions Start->Problem3 Potential Cause Problem4 Workup Issues Start->Problem4 Potential Cause Solution1a Use a strong, anhydrous base like n-butyllithium. Problem1->Solution1a Solution Solution1b Ensure anhydrous reaction conditions to prevent quenching of the base. Problem1->Solution1b Solution Solution2a Use a sufficient amount of dry ice (solid CO2) or bubble dry CO2 gas through the solution. Problem2->Solution2a Solution Solution2b Maintain a low temperature during CO2 addition to prevent side reactions. Problem2->Solution2b Solution Solution3a The formation of ketones can occur. Optimize the reaction time and temperature. Problem3->Solution3a Solution Solution4a Acidify the reaction mixture carefully to a low pH to ensure complete protonation of the carboxylate. Problem4->Solution4a Solution Solution4b Perform thorough extraction with a suitable organic solvent to isolate the product. Problem4->Solution4b Solution

Data Presentation

The following tables summarize quantitative data for different synthesis methods of this compound to facilitate comparison.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
DehydrobrominationCinnamic AcidBr₂, KOH in Ethanol77-81%[1]~6-8 hoursReadily available starting materials, well-established procedure.Use of hazardous bromine, potential for decarboxylation.
CarboxylationPhenylacetylenen-BuLi, CO₂~60-70%~2-4 hoursShorter reaction time, avoids the use of bromine.Requires anhydrous conditions and handling of pyrophoric n-BuLi.
Carboxylation (Cu-catalyzed)PhenylacetyleneCu(II)-exchanged clay, Cs₂CO₃, CO₂94%[9]14 hoursHigh yield, milder conditions than using n-BuLi.Requires a specific catalyst, longer reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrobromination of Cinnamic Acid Dibromide

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of α,β-Dibromocinnamic Acid

  • In a suitable flask, dissolve cinnamic acid in boiling carbon tetrachloride.

  • Slowly add a solution of bromine in carbon tetrachloride to the boiling mixture. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, continue to reflux for a short period to ensure the reaction goes to completion.

  • Cool the mixture to allow the α,β-dibromocinnamic acid to crystallize.

  • Collect the crystals by filtration and wash with cold solvent. A yield of approximately 95% can be expected.[1]

Step 2: Dehydrobromination to this compound

  • Prepare a solution of potassium hydroxide in 95% ethanol in a round-bottomed flask equipped with a reflux condenser. A 50% excess of KOH is recommended for optimal yield.[1]

  • To the cooled (40-50 °C) alkaline solution, add the crude α,β-dibromocinnamic acid.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for 5 hours.

  • Cool the reaction mixture and filter to remove the precipitated potassium bromide.

  • Neutralize the filtrate with concentrated hydrochloric acid.

  • Distill off the majority of the alcohol.

  • Combine the residue and the previously filtered salts, dissolve in water, and cool in an ice bath.

  • Acidify the solution with 20% sulfuric acid until it is strongly acidic to litmus paper.

  • Collect the precipitated this compound by suction filtration and wash with a dilute sulfuric acid solution.

  • For further purification, the crude acid can be dissolved in a 5% sodium carbonate solution, treated with activated charcoal, filtered, and then re-precipitated with sulfuric acid.

  • The final product can be recrystallized from carbon tetrachloride to yield pure this compound with a melting point of 135-136 °C.[1]

Dehydrobromination_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination & Purification CinnamicAcid Cinnamic Acid in CCl4 Reaction1 Reflux CinnamicAcid->Reaction1 Bromine Bromine in CCl4 Bromine->Reaction1 Dibromide α,β-Dibromocinnamic Acid Reaction1->Dibromide KOH KOH in Ethanol Reaction2 Reflux (5h) Workup Workup (Filtration, Acidification) CrudePPA Crude Phenylpropiolic Acid Purification Recrystallization (CCl4) PurePPA Pure Phenylpropiolic Acid

Protocol 2: Synthesis of this compound via Carboxylation of Phenylacetylene

This protocol is based on general procedures for the carboxylation of terminal alkynes.[3]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetylene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add an equimolar amount of n-butyllithium (typically a 1.6 M solution in hexanes) to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1-1.5 hours to ensure complete formation of the lithium phenylacetylide.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂) to the flask. Alternatively, bubble dry CO₂ gas through the solution for 3-4 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Add a saturated aqueous solution of ammonium chloride to the flask and stir for 20-30 minutes.

  • Extract the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous phase to approximately 3 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Disclaimer: These protocols and troubleshooting guides are intended for use by trained professionals in a laboratory setting. Always consult the original literature and perform a thorough risk assessment before conducting any chemical synthesis.

References

Common side products in Phenylpropiolic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the synthesis and purification of Phenylpropiolic acid, focusing on the identification and removal of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via several key routes. The most traditional and widely cited method involves the dehydrobromination of cinnamic acid dibromide using alcoholic potash.[1] Other common methods include the carboxylation of phenylacetylene (often via a Grignard reagent) and Wittig-type reactions starting from benzaldehyde.[2][3]

Q2: What are the typical impurities I might encounter during synthesis?

A2: Impurities are highly dependent on the synthetic route chosen. For the common cinnamic acid dibromide method, impurities can include unreacted cinnamic acid, incompletely dehydrobrominated intermediates like α-bromocinnamic or β-bromocinnamic acid, and phenylacetylene from decarboxylation at elevated temperatures.[1][4][5] Syntheses starting from benzaldehyde may have residual benzaldehyde or benzoic acid as a contaminant, as benzaldehyde readily oxidizes in air.[6]

Q3: My final product is a brown or yellow powder, not the expected white crystals. How can I decolorize it?

A3: Colored impurities are common. A highly effective method for their removal is to treat a solution of the crude acid with activated charcoal (Norite). The crude product is dissolved in a suitable solvent (like a 5% sodium carbonate solution), treated with charcoal, heated, and then filtered to remove the charcoal and the adsorbed impurities before re-precipitation of the acid.[4]

Q4: What is the best general-purpose method for purifying crude this compound?

A4: Recrystallization is a robust and widely used method for purifying this compound.[4] Carbon tetrachloride is a historically cited solvent, yielding high-purity crystals.[4][7] Water can also be used.[8] For non-acidic impurities, an acid-base extraction is also highly effective. This involves dissolving the crude product in an organic solvent, extracting the this compound into an aqueous basic solution (e.g., sodium bicarbonate), discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[6][9]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Problem 1: The melting point of my purified product is low and has a broad range.

  • Possible Cause: This almost always indicates the presence of impurities. The specific impurity lowers and broadens the melting point range.

  • Solution:

    • Identify the Impurity: Use analytical techniques like TLC or ¹H NMR to identify the contaminants. Compare the spectra to known starting materials and likely side products (e.g., cinnamic acid, phenylacetylene).

    • Select Appropriate Purification:

      • If neutral impurities like phenylacetylene are present, perform an acid-base extraction.

      • If other acidic impurities are the issue, a carefully chosen recrystallization is often effective. Refer to the solvent selection table below for guidance.

Problem 2: My reaction yield is significantly lower than expected.

  • Possible Cause 1: Decarboxylation. this compound can decarboxylate to form phenylacetylene, particularly if the reaction mixture is overheated during synthesis or workup.[1][4]

    • Solution: Maintain careful temperature control, especially during the final steps of the synthesis and when removing solvents. Avoid unnecessarily high temperatures.[4]

  • Possible Cause 2: Incomplete Reaction. The dehydrobromination of cinnamic acid dibromide requires a sufficient excess of a strong base and adequate reflux time.

    • Solution: Ensure at least a 50% excess of potassium hydroxide is used and that the reflux is carried out for the recommended duration (e.g., five hours) to drive the double elimination reaction to completion.[4]

  • Possible Cause 3: Loss during Workup. The product can be lost during filtration and transfer steps, or if the incorrect pH is used during acid-base extraction.

    • Solution: When precipitating the product from a basic solution, ensure the solution is made strongly acidic to litmus or a pH meter to ensure complete precipitation before filtering.[4] Wash the collected solid with minimal amounts of cold solvent to avoid redissolving the product.

Data & Protocols

Table 1: Common Side Products and Removal Strategies
Synthetic RouteCommon Side Product(s)Recommended Removal MethodPrinciple of Removal
Dehydrobromination of Cinnamic Acid Dibromide Cinnamic Acid, α/β-Bromocinnamic AcidsRecrystallizationDifferences in crystal lattice energy and solubility.
Phenylacetylene (from decarboxylation)Acid-Base ExtractionThis compound is acidic and dissolves in aqueous base; phenylacetylene is neutral and remains in the organic phase.
Colored PolymersActivated Charcoal (Norite) TreatmentAdsorption of large, colored molecules onto the surface of the carbon.
Carboxylation of Phenylacetylene PhenylacetyleneAcid-Base ExtractionSeparation of the acidic product from the neutral starting material.
Wittig Reaction from Benzaldehyde Benzaldehyde, Benzoic AcidAcid-Base Extraction / NaHCO₃ WashBenzoic acid is removed by the basic wash. Benzaldehyde can be removed via its water-soluble bisulfite adduct or by extraction.[6]
Experimental Protocols

Protocol 1: Synthesis from Ethyl α,β-dibromo-β-phenylpropionate

This procedure is adapted from Organic Syntheses.[4]

  • Prepare Base: Dissolve 252.5 g of potassium hydroxide in 1.2 L of 95% ethanol in a 3-L round-bottomed flask equipped with a reflux condenser. Heat on a steam bath to dissolve.

  • Reaction: Cool the alkaline solution to 40–50°C and add 336 g of crude ethyl α,β-dibromo-β-phenylpropionate.

  • Reflux: Once the initial exothermic reaction subsides, reflux the mixture on a steam bath for five hours.

  • Initial Workup: Cool the reaction mixture and filter the precipitated salts by suction. Neutralize the filtrate with concentrated hydrochloric acid. Filter any further precipitate.

  • Distillation: Distill the filtrate until the vapor temperature reaches 95°C to remove the bulk of the ethanol.

  • Precipitation: Combine the distillation residue with the previously filtered salts, dissolve in 800 mL of water, and chill with cracked ice to a total volume of 1.8 L. While stirring vigorously in an ice-water bath, add 20% sulfuric acid until the solution is strongly acidic.

  • Isolation: Filter the crude this compound by suction and wash with four 30-cc portions of 2% sulfuric acid solution.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallization.

  • Solvent Selection: Choose a suitable solvent (e.g., carbon tetrachloride, water). The ideal solvent dissolves the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent in portions until the acid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot gravity filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, cool the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Air-dry the crystals on the filter or in a desiccator. A yield of around 70 g of pure acid from 100 g of crude product can be expected when using carbon tetrachloride.[4]

Visual Guides

Synthesis and Purification Workflow

The following diagram illustrates the general workflow from synthesis to the final purified product.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants (e.g., Cinnamic Acid Dibromide, KOH) B Reaction (e.g., Reflux) A->B C Quenching & Acidification B->C Reaction Mixture D Crude Product Isolation (Filtration) C->D E Select Method (e.g., Recrystallization) D->E Crude Brown Solid F Pure Product (White Crystals) E->F G Analysis (TLC, NMR, MP) F->G For Analysis

Caption: General workflow for this compound synthesis and purification.

Troubleshooting Logic for Impurities

This flowchart provides a logical path for addressing an impure product.

G start Start: Crude Product Obtained analysis Analyze Product (TLC, NMR, MP) start->analysis check_purity Is Product Pure? analysis->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity No end_pure End: Pure Product check_purity->end_pure Yes is_neutral Is Impurity Neutral? (e.g., Phenylacetylene) identify_impurity->is_neutral acid_base Perform Acid-Base Extraction is_neutral->acid_base Yes recrystallize Perform Recrystallization is_neutral->recrystallize No (Impurity is Acidic) acid_base->analysis recrystallize->analysis

Caption: Troubleshooting flowchart for purification of this compound.

Acid-Base Extraction Principle

This diagram illustrates how acid-base extraction separates this compound from a neutral impurity like phenylacetylene.

G cluster_layers start Start: Crude Mixture in Organic Solvent This compound (PPA) Phenylacetylene (PA) extraction Step 1: Add Aqueous Base (e.g., NaHCO₃) & Shake Organic Layer (Top) Aqueous Layer (Bottom) start->extraction separation Step 2: Separate Layers Organic Layer Aqueous Layer extraction->separation organic_path Contains Neutral Impurity (Phenylacetylene) separation:f0->organic_path Discard aqueous_path Contains Salt of Product (Sodium Phenylpropiolate) separation:f1->aqueous_path Keep acidify Step 3: Acidify Aqueous Layer (add HCl) aqueous_path->acidify product Pure this compound (Precipitates) acidify->product

Caption: Diagram of the acid-base extraction process for purification.

References

Preventing decarboxylation of Phenylpropiolic acid during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of Phenylpropiolic acid (PPA) during chemical reactions.

Troubleshooting Guides

Issue 1: Significant formation of phenylacetylene byproduct, indicating decarboxylation.

Potential Cause Troubleshooting Step Expected Outcome
Excessive Reaction Temperature Lower the reaction temperature. PPA is known to decarboxylate when heated, especially in the presence of water.[1] It is recommended to keep the temperature as low as possible to minimize this side reaction.[2]Reduced rate of decarboxylation and increased yield of the desired product.
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the minimum time required for the completion of the desired transformation.Minimize the exposure of PPA to conditions that favor decarboxylation.
Strongly Basic Reaction Conditions If the reaction chemistry allows, use a weaker base or a stoichiometric amount of base. PPA is incompatible with strong bases.[3][4] The decarboxylation can proceed through the anionic form of the acid.[5]Decrease in the rate of base-mediated decarboxylation.
Inappropriate Solvent Choice Screen alternative solvents. The choice of solvent can influence reaction pathways.[6] For instance, aprotic polar solvents like DMSO or DMF have been used in reactions where decarboxylation is a desired step, suggesting they might facilitate it under certain conditions.[6] Experiment with less polar or non-polar solvents if compatible with your reaction.Identification of a solvent system that disfavors the decarboxylation pathway.
Presence of Transition Metal Catalysts Known to Promote Decarboxylation If not essential for the desired transformation, avoid catalysts known to induce decarboxylative coupling, such as certain palladium or ruthenium complexes.[7][8][9] If a catalyst is necessary, screen for alternatives that are less prone to promoting decarboxylation.Reduced catalyst-induced decarboxylation.

Issue 2: Low yield of the desired product and recovery of unreacted this compound alongside decarboxylation byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal pH Carefully control the reaction pH. The decarboxylation of carboxylic acids can be pH-dependent.[10][11] While the decarboxylation of PPA proceeds through its anion, strongly acidic conditions might also be detrimental depending on the overall reaction.[5] Buffer the reaction medium if possible.Stabilization of PPA and minimization of side reactions, leading to improved yield.
Hydration to a β-keto Acid Intermediate Ensure anhydrous reaction conditions if water is not essential for the reaction. The hydration of the triple bond in PPA can form a benzoylacetic acid intermediate, which readily decarboxylates.[5]Prevention of the hydration-decarboxylation pathway.
In situ Protection (Esterification) As a last resort, consider converting PPA to its corresponding ester before the reaction. Esters are generally more stable towards decarboxylation.[12][13] This would require subsequent deprotection, adding steps to the synthesis.Increased stability of the propiolic acid moiety during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound decarboxylation?

A1: The decarboxylation of this compound can occur through a unimolecular mechanism, particularly when the carboxylate anion is formed.[5] Another potential, though often minor, pathway involves the hydration of the alkyne to form a β-keto acid (benzoylacetic acid), which is unstable and rapidly loses CO2.[5] In the presence of certain transition metals, decarboxylation can be a key step in catalytic cycles, such as in decarboxylative coupling reactions.[9]

Q2: At what temperature does this compound start to decarboxylate?

A2: While a specific decomposition temperature for decarboxylation is not always sharply defined and can depend on the medium, this compound heated with water to 120 °C yields phenylacetylene.[1] For synthetic procedures involving PPA, it is consistently advised to maintain the lowest possible temperature to prevent this side reaction.[2]

Q3: How does pH influence the decarboxylation of this compound?

A3: The rate of decarboxylation can be pH-dependent.[10][11] The decarboxylation of PPA is thought to proceed via the propiolate anion.[5] Therefore, basic conditions that favor the formation of the anion can facilitate decarboxylation. The effect of hydrogen ion concentration on the rate of decarboxylation of this compound was examined in solutions at pH between 5 and 11, and it was found that the decarboxylation is not catalyzed by hydrogen ions in this range.[5]

Q4: Are there any specific catalysts that are known to prevent decarboxylation?

A4: The literature focuses more on catalysts that promote decarboxylation for specific synthetic applications (e.g., palladium in decarboxylative coupling).[8][9] To prevent decarboxylation, the focus should be on avoiding catalysts known to induce this reaction and on optimizing reaction conditions (temperature, pH, solvent) to disfavor the decarboxylation pathway.

Q5: Can I use this compound in reactions that require strong bases?

A5: It is generally advised to avoid strong bases when working with this compound, as they are listed as incompatible materials and can promote decarboxylation.[3][4] If a base is required, consider using a weaker base or a precisely controlled amount of a stronger base at low temperatures.

Experimental Protocols

Protocol 1: General Precautions for Reactions Involving this compound

This protocol outlines general steps to minimize decarboxylation during a hypothetical reaction.

  • Reagent Purity: Ensure this compound is pure before use. Impurities can sometimes catalyze decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components, although PPA is generally stable under normal conditions.[4]

  • Temperature Control: Set up the reaction in a vessel that allows for precise temperature control (e.g., a jacketed reactor or an ice/cryo bath). Begin the reaction at a low temperature (e.g., 0 °C or below) and only warm if necessary, monitoring for the onset of decarboxylation.

  • Solvent Selection: Choose a dry, aprotic solvent unless the reaction chemistry specifically requires a protic solvent.

  • Reagent Addition: Add reagents, especially any base, slowly and at a low temperature to control any exotherms and to maintain a low instantaneous concentration of reactive species that might promote decarboxylation.

  • Reaction Monitoring: Monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the point of completion and avoid unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, proceed with the work-up and purification at low temperatures where possible.

Visualizations

Decarboxylation_Pathways cluster_path1 Anionic Pathway cluster_path2 Hydration Pathway PPA This compound (C₆H₅C≡CCOOH) Anion Phenylpropiolate Anion (C₆H₅C≡CCOO⁻) PPA->Anion Base (OH⁻) BetaKeto Benzoylacetic Acid (β-Keto Acid Intermediate) Phenylacetylene Phenylacetylene (C₆H₅C≡CH) Anion->Phenylacetylene Heat (Δ) Unimolecular Elimination CO2 CO₂ H2O H₂O

Caption: Potential pathways for the decarboxylation of this compound.

Troubleshooting_Workflow Start Decarboxylation Observed? ReduceTemp Reduce Reaction Temperature Start->ReduceTemp Yes Success Problem Resolved Start->Success No CheckBase Is a strong base used? ReduceTemp->CheckBase WeakerBase Use Weaker Base or Stoichiometric Amount CheckBase->WeakerBase Yes CheckSolvent Review Solvent Choice CheckBase->CheckSolvent No WeakerBase->CheckSolvent CheckCatalyst Review Catalyst CheckSolvent->CheckCatalyst FurtherOpt Further Optimization (e.g., anhydrous conditions, shorter reaction time) CheckCatalyst->FurtherOpt FurtherOpt->Success

Caption: Troubleshooting workflow for preventing PPA decarboxylation.

References

Technical Support Center: Optimizing Reaction Conditions for Phenylpropiolic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of phenylpropiolic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound esters?

A1: The three most prevalent methods for the esterification of this compound are Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages and is suited for different experimental constraints.

  • Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is often carried out using a large excess of the alcohol, which also serves as the solvent, to drive the reaction equilibrium towards the product.[1][2]

  • Steglich Esterification: This method is a milder, coupling-agent-mediated esterification using dicyclohexylcarbodiimide (DCC) or a similar carbodiimide, and a catalyst such as 4-dimethylaminopyridine (DMAP).[3][4] It is particularly useful for substrates that are sensitive to strong acids.

  • Mitsunobu Reaction: This reaction converts a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[5][6] It is known for its mild conditions and stereochemical inversion at the alcohol center.

Q2: How do I choose the best esterification method for my specific application?

A2: The choice of method depends on several factors, including the properties of your starting materials (alcohol and this compound), the desired scale of the reaction, and the required purity of the final product. The following table provides a general comparison:

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Reaction Conditions Harsh (strong acid, high temp.)Mild (room temperature)Mild (0 °C to room temp.)
Substrate Scope Good for simple, robust alcoholsExcellent for acid-sensitive substratesGood for primary & secondary alcohols
Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, Hydrazine deriv.
Purification Relatively simpleCan be challenging due to DCUCan be challenging
Stereochemistry Racemization possibleRetention of configurationInversion of configuration
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Q3: What are the potential side reactions when working with this compound?

A3: The presence of the alkyne (triple bond) functionality in this compound introduces the possibility of side reactions that are not common with simpler carboxylic acids.

  • Polymerization: Under strongly acidic conditions and/or high temperatures, this compound and its esters can undergo polymerization.[7]

  • Decarboxylation: Heating this compound, especially in the presence of acid or base, can lead to decarboxylation to form phenylacetylene.[8]

  • Michael Addition: If the alcohol or other nucleophiles are present under certain conditions, they could potentially add across the triple bond, although this is less common during standard esterification.

Troubleshooting Guide

Problem 1: Low or No Ester Yield

Potential Cause Suggested Solution
Incomplete reaction (Fischer) Increase the reflux time, use a larger excess of the alcohol, or remove water using a Dean-Stark apparatus.[1][2]
Deactivation of coupling agent (Steglich) Ensure all reagents and solvents are anhydrous. DCC and other carbodiimides are moisture-sensitive.
Poor nucleophilicity of alcohol (Mitsunobu) The Mitsunobu reaction works best with primary and secondary alcohols. For tertiary or sterically hindered alcohols, consider a different method.[9]
Side reactions (e.g., polymerization) Lower the reaction temperature and consider a milder esterification method like Steglich or Mitsunobu.

Problem 2: Formation of Significant Byproducts

Potential Cause Suggested Solution
Formation of phenylacetylene This is likely due to decarboxylation. Reduce the reaction temperature and time. Avoid excessively harsh acidic or basic conditions.[8]
Polymerization of starting material/product Use milder reaction conditions. For Fischer esterification, try a lower temperature for a longer duration. Alternatively, switch to Steglich or Mitsunobu conditions.[7]
Difficult to remove byproducts (Steglich) The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove. Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to simplify the workup.
Difficult to remove byproducts (Mitsunobu) Triphenylphosphine oxide can be challenging to remove. Purification by column chromatography is often necessary. Using polymer-bound triphenylphosphine can simplify byproduct removal through filtration.[5]

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Product co-elutes with starting material Optimize your chromatography conditions (e.g., solvent system, gradient). If the starting acid is not fully consumed, a basic wash (e.g., with sodium bicarbonate solution) can help remove it before chromatography.
Product is an oil and difficult to handle Try to crystallize the product from a suitable solvent system. If it remains an oil, high-vacuum distillation (if thermally stable) or preparative HPLC may be necessary.
Contamination with urea byproduct (Steglich) If DCU is a persistent issue, consider switching to EDC, which can be removed with an acidic wash.

Experimental Protocols

Fischer Esterification of this compound (Illustrative)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., 20 eq of methanol or ethanol), which will also act as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel.

Steglich Esterification of this compound (Illustrative)
  • Setup: In a flame-dried, inert-atmosphere flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Reagents: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with dilute HCl to remove DMAP, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction for this compound Ester Synthesis (Illustrative)
  • Setup: In a flame-dried, inert-atmosphere flask, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF.[5]

  • Reagents: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by column chromatography on silica gel to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Fischer_Esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_elimination Water Elimination cluster_regeneration Catalyst Regeneration Carboxylic_Acid This compound Protonation Protonation (H+) Carboxylic_Acid->Protonation + H+ Activated_Acid Protonated Carbonyl Protonation->Activated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate + R'OH Alcohol Alcohol (R'OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H2O Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester This compound Ester Deprotonation->Ester - H+

Caption: Mechanism of Fischer Esterification.

Steglich_Esterification cluster_activation Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester This compound Ester Acyl_Pyridinium->Ester Alcohol Alcohol (R'OH) Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Troubleshooting_Workflow Start Low Yield of Phenylpropiolic Acid Ester Check_Method Which esterification method was used? Start->Check_Method Fischer Fischer Check_Method->Fischer Steglich Steglich Check_Method->Steglich Mitsunobu Mitsunobu Check_Method->Mitsunobu Fischer_Troubleshoot Increase reflux time? Use excess alcohol? Remove water? Fischer->Fischer_Troubleshoot Steglich_Troubleshoot Anhydrous conditions? Reagents fresh? Steglich->Steglich_Troubleshoot Mitsunobu_Troubleshoot Alcohol primary/secondary? Reagents fresh? Mitsunobu->Mitsunobu_Troubleshoot Polymerization_Check Polymeric byproduct observed? Fischer_Troubleshoot->Polymerization_Check No Success Yield Improved Fischer_Troubleshoot->Success Yes Check_Reagents Use fresh, anhydrous reagents Steglich_Troubleshoot->Check_Reagents No Steglich_Troubleshoot->Success Yes Optimize_Alcohol Consider a more suitable alcohol Mitsunobu_Troubleshoot->Optimize_Alcohol No Mitsunobu_Troubleshoot->Success Yes Decarboxylation_Check Phenylacetylene byproduct observed? Polymerization_Check->Decarboxylation_Check No Lower_Temp Lower reaction temperature Polymerization_Check->Lower_Temp Yes Decarboxylation_Check->Lower_Temp Yes Decarboxylation_Check->Success No, further optimization needed Milder_Method Switch to milder method (Steglich/Mitsunobu) Lower_Temp->Milder_Method Milder_Method->Success Check_Reagents->Success Optimize_Alcohol->Success

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting low reactivity of Phenylpropiolic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low reactivity of phenylpropiolic acid in common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in Sonogashira coupling?

A1: this compound is an electron-deficient alkyne due to the presence of the carboxylic acid group, which withdraws electron density from the alkyne. This electronic effect can disfavor the key steps in the Sonogashira catalytic cycle, such as the oxidative addition and reductive elimination, leading to lower reaction rates and yields. Additionally, the acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the reaction.

Q2: My Sonogashira reaction with this compound is resulting in significant homocoupling of the terminal alkyne. What can I do to minimize this?

A2: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly with electron-deficient alkynes. To minimize this, you can try the following:

  • Use a Copper-Free System: Copper(I) co-catalysts are known to promote homocoupling. Switching to a copper-free Sonogashira protocol can significantly reduce the formation of this byproduct.

  • Control Oxygen Levels: Oxygen can promote the oxidative homocoupling of alkynes. Ensure your reaction is performed under strictly anaerobic (inert) conditions by thoroughly degassing your solvents and using a nitrogen or argon atmosphere.[1]

  • Optimize Catalyst and Ligand Loading: High concentrations of the palladium catalyst and copper co-catalyst can sometimes favor homocoupling.[1] Reducing the catalyst loading may improve the ratio of cross-coupled to homo-coupled product.

  • Use a Hydrogen Atmosphere: Diluting an inert gas atmosphere with hydrogen has been shown to reduce homocoupling to as low as 2%.[1]

Q3: Are there alternative coupling reactions I can use for this compound if Sonogashira coupling fails?

A3: Yes, several other cross-coupling reactions can be employed:

  • Decarboxylative Coupling: This is a powerful method where the carboxylic acid itself is used as a leaving group. This reaction can be catalyzed by palladium and often requires specific ligands.[2][3] For instance, a palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides has been shown to be effective.[3]

  • Suzuki Coupling: While less common for direct alkyne coupling, this compound can potentially be used in Suzuki-type reactions, though optimization of catalysts, ligands, and bases is crucial.[4][5][6][7]

  • Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While not a direct alkyne coupling, derivatives of this compound could potentially be used. Troubleshooting Heck reactions often involves careful selection of the palladium source, ligand, base, and solvent.[8][9][10][11][12]

Q4: What are the key parameters to consider when optimizing a coupling reaction for this compound?

A4: The following parameters are critical for optimizing coupling reactions involving this compound:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. Electron-rich and bulky phosphine ligands can often enhance the catalytic activity for electron-deficient substrates. For decarboxylative coupling, specific ligands like 1-dicyclohexylphosphino-2-(di-tert–butylphosphino-ethyl)ferrocene (CyPF-tBu) have shown good reactivity.[2]

  • Base: The choice and strength of the base are crucial. It needs to be strong enough to deprotonate the terminal alkyne (in Sonogashira) but not so strong as to cause unwanted side reactions. The acidic nature of this compound adds another layer of complexity to base selection.

  • Solvent: The solvent can significantly influence the reaction outcome.[13][14][15][16][17] Polar aprotic solvents like DMF or DMSO are often used, but sometimes a switch to a non-polar solvent or a biphasic system can be beneficial.

  • Temperature: Reaction temperature can have a non-linear effect on yield and side product formation.[4] It's essential to screen a range of temperatures to find the optimal conditions.

  • Additives: In some cases, additives like silver salts (e.g., Ag2O) can facilitate the reaction, particularly in palladium-catalyzed cross-coupling of electron-poor terminal alkynes.[18]

Troubleshooting Guides

Guide 1: Low Yield in Sonogashira Coupling of this compound

This guide provides a systematic approach to troubleshooting low yields in the Sonogashira coupling of this compound with an aryl halide.

Troubleshooting Workflow

G start Low Yield Observed check_reagents Verify Reagent Purity and Activity (this compound, Aryl Halide, Catalysts, Base, Solvent) start->check_reagents optimize_base Optimize Base (Screen different bases: e.g., Et3N, DBU, K2CO3, Cs2CO3) check_reagents->optimize_base Reagents OK optimize_catalyst Optimize Catalyst System (Screen Pd sources: Pd(PPh3)4, PdCl2(PPh3)2) (Screen ligands: XPhos, SPhos) optimize_base->optimize_catalyst No Improvement success Improved Yield optimize_base->success Improvement optimize_solvent Optimize Solvent (Screen solvents: THF, DMF, Toluene, Dioxane) optimize_catalyst->optimize_solvent No Improvement optimize_catalyst->success Improvement optimize_temp Optimize Temperature (Screen temperatures: RT, 40°C, 60°C, 80°C) optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement consider_copper_free Switch to Copper-Free Conditions optimize_temp->consider_copper_free No Improvement optimize_temp->success Improvement consider_decarboxylative Consider Decarboxylative Coupling consider_copper_free->consider_decarboxylative No Improvement consider_copper_free->success Improvement consider_decarboxylative->success Improvement

Caption: Troubleshooting workflow for low Sonogashira yield.

Troubleshooting Step Action Rationale
1. Reagent Quality Verify the purity of this compound and the aryl halide. Ensure the palladium catalyst and any ligands are not degraded. Use freshly distilled and degassed solvents and bases.Impurities or degraded reagents are a common cause of reaction failure. Oxygen can deactivate the catalyst and promote side reactions.[1]
2. Base Optimization Screen a variety of organic and inorganic bases (e.g., triethylamine, DBU, potassium carbonate, cesium carbonate).The basicity needs to be finely tuned to facilitate the reaction without causing decomposition of starting materials or products.
3. Catalyst & Ligand Screening If using a standard catalyst like Pd(PPh3)4, consider switching to a more robust catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These are known to be effective for challenging coupling reactions.The electronic properties of this compound may require a more active catalyst to overcome the activation barrier.
4. Solvent Effects Evaluate a range of solvents with different polarities (e.g., THF, DMF, toluene, dioxane). Sometimes a mixture of solvents can be beneficial.[16]The solvent can influence the solubility of reagents and intermediates, as well as the stability and activity of the catalyst.
5. Temperature Control Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.Finding the optimal temperature is a balance between reaction rate and catalyst stability.
6. Copper-Free Conditions Eliminate the copper(I) co-catalyst from the reaction.This can help to reduce unwanted alkyne homocoupling, which is a common side reaction.
7. Alternative Reaction If the Sonogashira reaction remains problematic, consider a decarboxylative coupling approach.This strategy bypasses the challenges associated with the direct use of the terminal alkyne by utilizing the carboxylic acid as a reactive handle.[3]
Guide 2: Optimizing Ligand and Base for this compound Coupling

This table provides a starting point for ligand and base screening for coupling reactions involving this compound.

Coupling Reaction Recommended Ligands Recommended Bases Notes
Sonogashira PPh3, XPhos, SPhos, Buchwald-type ligandsTriethylamine, Diisopropylethylamine (DIPEA), DBU, K2CO3, Cs2CO3The combination of a bulky, electron-rich ligand with a suitable base is often key to success.
Decarboxylative Coupling 1-dicyclohexylphosphino-2-(di-tert–butylphosphino-ethyl)ferrocene (CyPF-tBu), PPh3Often requires specific additives and may not need a strong external base.This reaction is highly dependent on the specific protocol and coupling partner.[2]
Suzuki SPhos, XPhos, RuPhos, dppfK2CO3, K3PO4, Cs2CO3The choice of base is critical in Suzuki couplings and can significantly impact the yield.[13][14]
Heck P(o-tolyl)3, P(t-Bu)3, Buchwald-type ligandsTriethylamine, DBU, NaOAcLigand choice is crucial for controlling regioselectivity and preventing side reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol provides a general starting point for a copper-free Sonogashira reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary.

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%).

  • Add a suitable phosphine ligand (e.g., XPhos, 0.10 mmol, 10 mol%) if not using a pre-formed catalyst complex.

  • Add a degassed solvent (e.g., THF or dioxane, 5 mL).

  • Add a degassed base (e.g., K2CO3, 2.0 mmol).

  • Stir the reaction mixture at a set temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Decarboxylative Coupling

This protocol is a general guideline for a decarboxylative coupling of this compound with an aryl halide. Specific conditions may vary based on the chosen catalytic system.

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.1 mmol), a palladium source (e.g., Pd(OAc)2, 0.05 mmol, 5 mol%), and a suitable ligand (e.g., CyPF-tBu, 0.10 mmol, 10 mol%).[2]

  • Add a silver co-oxidant (e.g., Ag2O, 1.5 mmol) if required by the specific protocol.

  • Add a degassed solvent (e.g., DMF or DMSO, 5 mL).

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Dilute the filtrate with an organic solvent and wash with water to remove the polar solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathways and Workflows

General Catalytic Cycle for Sonogashira Coupling

sonogashira_cycle cluster_copper pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-X]Ln pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product Ar-C≡C-Ph reductive_elim->product cu_cycle Copper Cycle cu_acetylide Ph-C≡C-Cu cu_cycle->cu_acetylide alkyne Ph-C≡CH alkyne->cu_cycle base Base base->cu_cycle cu_acetylide->transmetalation

Caption: A simplified catalytic cycle for Sonogashira coupling.

Logical Relationship for Catalyst and Ligand Selection

ligand_selection substrate Electron-Deficient Substrate (this compound) challenge Slow Oxidative Addition & Reductive Elimination substrate->challenge solution Use Electron-Rich & Bulky Ligand challenge->solution ligand_examples e.g., XPhos, SPhos, Buchwald-type ligands solution->ligand_examples outcome Enhanced Catalytic Activity & Improved Yield solution->outcome

Caption: Rationale for ligand selection in challenging couplings.

References

Phenylpropiolic acid reaction workup and extraction procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenylpropiolic acid. The information is designed to address specific issues that may be encountered during reaction workup and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

This compound is typically a white to off-white or slightly beige crystalline solid with a faint characteristic odor.[1][2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and ether.[1]

Q2: What are the key physical and chemical properties of this compound?

A summary of important properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₆O₂[1]
Molecular Weight146.14 g/mol
Melting Point135-137 °C[3]
pKa (Strongest Acidic)2.77[4]
Water Solubility0.2 g/L[4]

Q3: What are the primary synthesis routes for this compound?

The most common laboratory synthesis involves the dehydrobromination of cinnamic acid dibromide or its esters using a strong base, typically alcoholic potassium hydroxide.[3][5] Another method involves the carboxylation of phenylacetylene using a Grignard reagent followed by the addition of carbon dioxide.[6]

Troubleshooting Guide

Problem 1: Low yield of crude this compound after initial precipitation.

  • Possible Cause: Incomplete reaction or decarboxylation.

    • Solution: Ensure a sufficient excess of potassium hydroxide is used, as this improves the yield.[5] The reaction temperature should be kept as low as possible during the workup to prevent decarboxylation, which can lower the yield and purity of the product.[5]

  • Possible Cause: Loss of product during workup.

    • Solution: When neutralizing the reaction mixture, do so carefully and ensure the solution is strongly acidic to fully precipitate the this compound.[5] Washing the precipitate with a dilute acid solution, such as 2% sulfuric acid, can help minimize loss due to solubility in the aqueous phase.[5]

Problem 2: The isolated this compound is discolored (brown or yellow).

  • Possible Cause: Presence of impurities from the starting materials or side reactions.

    • Solution: The crude, discolored acid can be purified by dissolving it in an aqueous sodium carbonate solution, treating it with activated carbon (Norite), and then filtering.[5] The this compound is then re-precipitated by the slow addition of a strong acid.[5]

  • Possible Cause: Oiling out during crystallization.

    • Solution: If the product oils out instead of crystallizing, it may be due to a high concentration of impurities or the solution being too saturated. Try adding a small amount of additional hot solvent to the mixture and allowing it to cool more slowly.[7]

Problem 3: Difficulty in crystallizing the final product.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation is slow.

    • Solution: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation.[7] If the solution is clear, you can also try adding a seed crystal of pure this compound. If too much solvent was used, it can be partially removed by evaporation to increase the concentration.[7]

  • Possible Cause: The chosen crystallization solvent is not ideal.

    • Solution: Carbon tetrachloride is a commonly used solvent for the recrystallization of this compound.[5][8] If this is not effective, exploring other solvents or solvent mixtures may be necessary.

Experimental Protocols

Detailed Workup and Extraction Procedure for this compound Synthesis

This protocol is adapted from a standard organic synthesis procedure.[5]

  • Initial Reaction Quenching and Filtration: After the initial reaction is complete, the mixture is cooled, and the precipitated salts are removed by suction filtration.

  • Neutralization and Salt Removal: The filtrate is neutralized with concentrated hydrochloric acid, leading to the precipitation of more salts, which are then filtered off.

  • Solvent Removal: The alcohol is distilled from the filtrate.

  • Dissolution and Chilling: The residue and the initially filtered salts are combined and dissolved in water. The solution is then chilled with cracked ice.

  • Precipitation of Crude Acid: The chilled solution is stirred mechanically while a 20% sulfuric acid solution is added until the solution is strongly acidic, causing the this compound to precipitate.

  • Filtration and Washing: The precipitated acid is collected by suction filtration and washed with a 2% sulfuric acid solution.

  • Purification with Activated Carbon: The crude acid is dissolved in a 5% sodium carbonate solution and treated with Norite (activated carbon) with heating to remove colored impurities.

  • Final Precipitation: The hot solution is filtered to remove the carbon, cooled, and the purified this compound is precipitated by the slow addition of a 20% sulfuric acid solution.

  • Final Filtration and Drying: The purified acid is collected by suction filtration, washed with dilute sulfuric acid and then a small amount of water, and air-dried.

Visualizations

Phenylpropiolic_Acid_Workup cluster_reaction Reaction Mixture cluster_workup Workup & Extraction cluster_purification Purification Reaction Crude Reaction Mixture Filtration1 Filter Precipitated Salts Reaction->Filtration1 Neutralization Neutralize Filtrate (HCl) Filtration1->Neutralization Filtrate Dissolution Dissolve Residue & Salts in Water Filtration1->Dissolution Salts Filtration2 Filter More Salts Neutralization->Filtration2 Distillation Distill off Alcohol Filtration2->Distillation Filtrate Distillation->Dissolution Precipitation1 Precipitate Crude Acid (H₂SO₄) Dissolution->Precipitation1 Filtration3 Filter Crude Acid Precipitation1->Filtration3 Dissolve_Na2CO3 Dissolve in Na₂CO₃ Solution Filtration3->Dissolve_Na2CO3 Crude Product Norite Treat with Norite Dissolve_Na2CO3->Norite Filter_Norite Filter off Norite Norite->Filter_Norite Precipitation2 Precipitate Pure Acid (H₂SO₄) Filter_Norite->Precipitation2 Final_Filtration Filter & Dry Pure Product Precipitation2->Final_Filtration Pure_Product Pure_Product Final_Filtration->Pure_Product This compound Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_crystallization Crystallization Problems Start Problem Encountered Low_Yield Low Yield of Crude Product Start->Low_Yield Discolored_Product Discolored Product Start->Discolored_Product No_Crystals No Crystals Forming Start->No_Crystals Check_Base Ensure Excess Base Was Used Low_Yield->Check_Base Control_Temp Maintain Low Temp During Workup Low_Yield->Control_Temp Norite_Treatment Use Activated Carbon (Norite) Discolored_Product->Norite_Treatment Slow_Cooling Ensure Slow Crystallization Discolored_Product->Slow_Cooling Scratch_Flask Scratch Flask or Add Seed Crystal No_Crystals->Scratch_Flask Concentrate Reduce Solvent Volume No_Crystals->Concentrate

References

How to avoid polymerization of Phenylpropiolic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of phenylpropiolic acid to prevent its unintended polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its stability?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] For optimal stability, it is recommended to keep it in a tightly closed container in a refrigerator at temperatures between 2°C and 8°C. It is also crucial to store it away from incompatible substances such as strong oxidizing agents and strong bases.[1][2]

Q2: My this compound appears to have changed in appearance (e.g., discoloration, clumping). What could be the cause?

A2: Changes in the physical appearance of this compound, such as discoloration from its typical slightly beige crystalline powder form or clumping, could indicate product degradation or the beginning of polymerization.[1] These changes can be triggered by exposure to heat, light, moisture, or contaminants.

Q3: I suspect my this compound is polymerizing. How can I confirm this?

A3: Unintended polymerization can be detected by monitoring changes in the physical and chemical properties of the material. An increase in viscosity, insolubility in solvents where it was previously soluble, or changes in its spectroscopic profile (e.g., disappearance of the alkyne peak in IR or NMR spectra) are strong indicators of polymerization. A detailed protocol for stability testing is provided in this guide.

Q4: Can I add a polymerization inhibitor to my this compound during storage?

A4: While this compound is generally stable under recommended storage conditions, if you are experiencing issues with instability, the addition of a polymerization inhibitor could be a viable solution.[1][2] Common inhibitors for unsaturated monomers include phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT).[3] It is crucial to use a very small amount and to ensure it will not interfere with downstream applications.

Q5: What are the primary hazards associated with this compound?

A5: this compound is an irritant that can cause skin, eye, and respiratory tract irritation.[1] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration or Change in Crystal Appearance Exposure to light, air (oxidation), or trace impurities.Store in an amber vial to protect from light. Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing.
Clumping or Hardening of the Powder Absorption of moisture.Store in a desiccator. Ensure the storage area is dry.
Reduced Solubility in Recommended Solvents Onset of polymerization or degradation.Confirm the identity and purity of the material using the stability testing protocol below. If polymerization is confirmed, the material may not be suitable for your experiment.
Inconsistent Experimental Results Degradation of the starting material.Always use freshly opened or properly stored this compound. Run a quality control check (e.g., melting point, NMR) before use if the material has been stored for an extended period.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via Infrared (IR) Spectroscopy

This protocol provides a method to assess the stability of stored this compound by monitoring the characteristic alkyne C≡C bond stretch.

Objective: To detect the potential polymerization of this compound by observing the disappearance or reduction of the alkyne peak in the IR spectrum.

Materials:

  • Stored this compound sample

  • Reference (freshly opened) this compound sample

  • FTIR spectrometer

  • Mortar and pestle

  • KBr (IR grade)

Procedure:

  • Prepare a KBr pellet of the reference this compound.

  • Acquire the IR spectrum of the reference sample. Identify the characteristic sharp peak for the C≡C stretch, which is expected around 2210 cm⁻¹.

  • Prepare a KBr pellet of the stored this compound sample under the same conditions.

  • Acquire the IR spectrum of the stored sample.

  • Compare the spectrum of the stored sample to the reference spectrum. A significant decrease in the intensity or the complete disappearance of the alkyne peak, potentially accompanied by the appearance of new peaks in the C=C region (around 1620 cm⁻¹), suggests polymerization has occurred.[4]

Visualizing Polymerization and Troubleshooting

This compound Polymerization

Phenylpropiolic_Acid_Polymerization Monomer This compound (Monomer) Initiator Initiator (e.g., Heat, Light, Catalyst) Monomer->Initiator Polymer Poly(this compound) (Polymer) Initiator->Polymer Polymerization

Caption: Hypothetical polymerization of this compound.

Troubleshooting Workflow for this compound Storage

Troubleshooting_Workflow Start Start: Observe Issue with This compound CheckAppearance Is there a change in physical appearance? Start->CheckAppearance CheckStorage Are storage conditions correct (2-8°C, dry, dark)? CheckAppearance->CheckStorage Yes GoodToGo Result: Material is likely stable. CheckAppearance->GoodToGo No CorrectStorage Action: Correct storage conditions. CheckStorage->CorrectStorage No PerformTest Action: Perform stability test (e.g., IR, NMR). CheckStorage->PerformTest Yes CorrectStorage->PerformTest IsPolymerized Is polymerization or degradation detected? PerformTest->IsPolymerized Discard Result: Material may be unsuitable. Discard. IsPolymerized->Discard Yes UseWithCaution Result: Use with caution. Consider purification. IsPolymerized->UseWithCaution Minor Degradation IsPolymerized->GoodToGo No

Caption: Troubleshooting flowchart for this compound storage issues.

References

Technical Support Center: Phenylpropiolic Acid Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of phenylpropiolic acid from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Ensure a sufficient excess of potassium hydroxide is used (a 50% excess is often recommended).[1] - Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. - Inadequate temperature control; the reaction may be temperature-sensitive.
Product degradation.- Avoid excessively high temperatures during the reaction and work-up to prevent decarboxylation, which can lower the yield and purity.[1]
Loss of product during work-up.- Ensure complete precipitation of the product by adjusting the pH to be strongly acidic. - Use chilled solutions during precipitation and washing to minimize the solubility of the product.
Poor Product Purity Presence of unreacted starting materials.- Optimize reaction time and temperature to ensure full conversion of the starting material.
Formation of by-products (e.g., from decarboxylation).- Maintain careful temperature control throughout the process.[1]
Inefficient purification.- Recrystallize the crude product from a suitable solvent like carbon tetrachloride.[1] - Consider a purification step involving dissolution in a sodium carbonate solution and treatment with activated carbon (Norite) to remove impurities.[1]
Difficulties in Stirring/Mixing High viscosity of the reaction mixture (slurry).- In a pilot plant setting, select an appropriate agitator design for slurry reactions to ensure efficient mixing and prevent settling of solids. - Monitor the power consumption of the agitator, as a sudden increase can indicate particle aggregation and increased viscosity.
Exothermic Reaction Runaway Poor heat dissipation at a larger scale.- The dehydrobromination reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[2] - Implement a robust cooling system for the reactor, such as a cooling jacket or internal cooling coils. - Add reagents portion-wise or via controlled addition to manage the rate of heat generation.
Product Isolation Challenges Fine particle size of the precipitate, leading to slow filtration.- Optimize the precipitation conditions (e.g., cooling rate, stirring speed) to encourage the formation of larger crystals. - Select appropriate filtration equipment for the pilot plant scale that can handle fine particles, such as a filter press or centrifugal filter.

Frequently Asked Questions (FAQs)

1. What is the most common laboratory method for synthesizing this compound?

The most common laboratory method is the dehydrobromination of cinnamic acid dibromide (2,3-dibromo-3-phenylpropanoic acid) or its esters using an alcoholic solution of a strong base, typically potassium hydroxide.[3]

2. What are the key safety considerations when scaling up this synthesis?

The primary safety concern is managing the exothermic nature of the dehydrobromination reaction to prevent a thermal runaway.[4][5] Adequate cooling capacity and controlled addition of reagents are crucial. Additionally, proper handling of corrosive reagents like potassium hydroxide and flammable solvents like ethanol is essential. A thorough risk assessment should be conducted before proceeding with the pilot plant scale synthesis.[1]

3. How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

4. What are the potential by-products in this synthesis?

The main potential by-product results from the decarboxylation of this compound at elevated temperatures, which would lead to the formation of phenylacetylene. Incomplete dehydrobromination can also leave intermediate bromo-compounds as impurities.

5. What are the recommended purification methods for this compound on a larger scale?

A common and effective purification method involves dissolving the crude product in an aqueous sodium carbonate solution, treating it with activated carbon to adsorb colored impurities, followed by filtration and re-precipitation of the purified acid by adding a strong acid like sulfuric acid.[1] Subsequent recrystallization from a suitable solvent such as carbon tetrachloride can further enhance purity.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various laboratory-scale synthesis methods for this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

Starting MaterialBaseSolventReaction TimeTemperatureYieldReference
Ethyl α,β-dibromo-β-phenylpropionatePotassium Hydroxide95% Ethanol5 hoursReflux77-81%--INVALID-LINK--
Cinnamic Acid DibromidePotassium HydroxideEthanolNot specifiedRefluxGood[Based on general procedures]
PhenylacetyleneCesium Carbonate / Copper(II) catalystDMF14 hours60°C94%--INVALID-LINK--

Experimental Protocols

Detailed Methodology for the Dehydrobromination of Ethyl α,β-dibromo-β-phenylpropionate

This protocol is adapted from a procedure in Organic Syntheses.

1. Preparation of the Alkaline Solution:

  • In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 252.5 g (4.5 moles) of potassium hydroxide in 1.2 liters of 95% ethanol by heating on a steam bath.

2. Reaction:

  • Cool the alkaline solution to 40-50°C.

  • Add 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate to the cooled alkaline solution.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for 5 hours on a steam bath.

3. Initial Product Isolation:

  • Cool the reaction mixture and filter the precipitated salts by suction.

  • Neutralize the filtrate with concentrated hydrochloric acid.

  • Filter the newly precipitated salts.

  • Distill the filtrate until the vapor temperature reaches 95°C to remove the bulk of the ethanol.

4. Precipitation of this compound:

  • Combine the residue from the distillation with the previously filtered salts and dissolve the mixture in 800 ml of water.

  • Chill the solution by adding cracked ice to a total volume of 1.8 liters.

  • In an ice-water bath, stir the solution mechanically while slowly adding a 20% sulfuric acid solution until the mixture is strongly acidic to litmus paper.

  • Continue stirring for an additional 20 minutes to ensure complete precipitation.

5. Collection and Initial Washing of the Crude Product:

  • Filter the precipitated this compound by suction.

  • Wash the filter cake with four 30 ml portions of a 2% sulfuric acid solution.

6. Purification of this compound:

  • Dissolve the crude, light-brown product in 1 liter of a 5% sodium carbonate solution.

  • Add 20 g of activated carbon (Norite) and heat the mixture on a steam bath for 30 minutes with occasional stirring.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and add approximately 200 g of cracked ice.

  • While stirring, slowly add a 20% sulfuric acid solution to precipitate the purified acid.

  • Filter the purified this compound by suction, wash it first with 50 ml of a 2% sulfuric acid solution and then with a small amount of water.

  • Air-dry the final product.

Visualizations

Experimental Workflow for this compound Synthesis Scale-Up

G start Start: Raw Materials prep Step 1: Preparation of Alcoholic KOH Solution start->prep Ethanol, KOH reaction Step 2: Dehydrobromination Reaction start->reaction Cinnamic Acid Dibromide Ester end End: Purified This compound prep->reaction filtration1 Step 3: Initial Filtration of Salts reaction->filtration1 neutralization Step 4: Neutralization and Second Filtration filtration1->neutralization Filtrate distillation Step 5: Solvent Removal (Distillation) neutralization->distillation precipitation Step 6: Acidification and Product Precipitation distillation->precipitation Concentrated Residue filtration2 Step 7: Collection of Crude Product precipitation->filtration2 purification Step 8: Purification with Activated Carbon filtration2->purification Crude Product final_precipitation Step 9: Final Precipitation purification->final_precipitation final_filtration Step 10: Final Filtration and Washing final_precipitation->final_filtration drying Step 11: Drying final_filtration->drying drying->end

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationships in Scale-Up Troubleshooting

G issue issue cause cause solution solution low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation low_yield->degradation poor_mixing Poor Mixing incomplete_reaction->poor_mixing heat_loss Excessive Heat Loss incomplete_reaction->heat_loss monitor_reaction Monitor Reaction Progress incomplete_reaction->monitor_reaction optimize_stirring Optimize Agitation poor_mixing->optimize_stirring improve_insulation Improve Reactor Insulation heat_loss->improve_insulation control_temp Precise Temperature Control degradation->control_temp

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to Determining the Purity of Phenylpropiolic Acid: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like Phenylpropiolic Acid is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, alongside alternative analytical techniques. We present proposed experimental protocols and supporting data to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A Proposed Method

Potential Impurities

The purity analysis of this compound must consider potential process-related impurities and degradation products. Common synthetic routes, such as the dehydrohalogenation of cinnamic acid dibromide, may lead to the presence of starting materials and side-products.[1][2] Potential impurities could include:

  • Cinnamic acid: A potential precursor or reduction product.[1]

  • Benzoic acid: An oxidation product.[1]

  • Phenylacetylene: A decarboxylation product.[1]

  • Ethyl cinnamate and its dibrominated derivative: Intermediates if the synthesis starts from the ester.

Proposed RP-HPLC Method Parameters

The following table outlines a proposed set of parameters for an RP-HPLC method suitable for the analysis of this compound and the separation of its potential impurities.

ParameterProposed Condition
Column C18 (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileIsocratic elution: 75:25 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 215 nm
Injection Volume 5 µL
Sample Diluent Water:Acetonitrile:Methanol (75:20:5)

This proposed method is based on a published method for Phenylacetic Acid and would require optimization and validation for this compound.

Experimental Workflow

The logical workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh this compound Sample & Standard dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation Parameters (Based on ICH Guidelines)

A crucial aspect of any analytical method is its validation to ensure reliability and accuracy. The following table summarizes the key validation parameters and their typical acceptance criteria as per the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision Repeatability (intra-day precision): RSD ≤ 2%.Intermediate precision (inter-day precision): RSD ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The LOQ should be adequate for quantifying impurities at their reporting threshold.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). RSD should be within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the purity determination of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or higher throughput.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.- High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established and widely available.- Requires solvent consumption.- Longer analysis times compared to UPLC.
Ultra-Performance Liquid Chromatography (UPLC) A variation of HPLC that uses smaller particle size columns (sub-2 µm) and higher pressures.- Faster analysis times.- Higher resolution and sensitivity than HPLC.- Reduced solvent consumption.- Higher initial instrument cost.- More susceptible to column clogging.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Analytes are partitioned between a gaseous mobile phase and a liquid or solid stationary phase.- Excellent for volatile impurities (e.g., phenylacetylene).- High sensitivity, especially when coupled with a Flame Ionization Detector (FID).- Requires derivatization for non-volatile compounds like carboxylic acids.- Not suitable for thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection capabilities of mass spectrometry.- Provides structural information for impurity identification.- High specificity and sensitivity.- Same limitations as GC regarding volatility and thermal stability.- More complex instrumentation and data analysis.
Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship and typical applications of the discussed analytical techniques for the analysis of this compound.

analytical_techniques cluster_primary Primary Purity Analysis cluster_complementary Complementary & Impurity ID HPLC HPLC (Quantitative Purity) UPLC UPLC (High-Throughput Purity) HPLC->UPLC Increased Speed & Resolution GC GC (Volatile Impurities) HPLC->GC For Volatile Impurities GCMS GC-MS (Impurity Identification) GC->GCMS Adds Structural Info

Caption: Relationship between analytical methods for this compound.

Conclusion

The determination of this compound purity can be reliably achieved using a well-developed and validated RP-HPLC method. This technique offers a balance of sensitivity, specificity, and accessibility, making it suitable for routine quality control. For higher throughput and enhanced separation efficiency, UPLC presents a viable alternative. When volatile impurities are of concern or when structural elucidation of unknown peaks is necessary, GC and GC-MS, respectively, serve as powerful complementary techniques. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available instrumentation, and regulatory requirements of the research or development project.

References

A Comparative Guide to the Analytical Quantification of Phenylpropiolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Phenylpropiolic acid. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification in research, quality control, and drug development. This document outlines the experimental protocols and performance characteristics of four common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters of the different analytical methods for the determination of this compound. This allows for a direct comparison of their sensitivity, accuracy, and precision.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.01 µg/mL< 0.01 µg/mL (as derivative)0.02 - 1.75 µg/mL (for similar phenolic acids)[1]~0.1 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL~0.05 µg/mL (as derivative)0.07 - 5.77 µg/mL (for similar phenolic acids)[1]~0.5 µg/mL
Linearity (R²) > 0.999> 0.99> 0.997 (for similar phenolic acids)[1]> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%85 - 115% (for similar phenolic acids)[1]97 - 103%
Precision (% RSD) < 2%< 5%< 5% (for similar phenolic acids)[1]< 3%
Analysis Time 10 - 20 minutes20 - 40 minutes< 30 minutes< 5 minutes
Specificity HighVery HighHighLow to Medium
Sample Preparation Simple (dissolution)Complex (derivatization)Simple (dissolution, filtration)Very Simple (dissolution)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally unstable compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio can be used.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 225 nm, which is a common wavelength for aromatic carboxylic acids.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in the mobile phase to a known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for the identification and quantification of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.[3]

    • Heat the mixture at 70-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.[4]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Quantification: Use a suitable internal standard (e.g., a deuterated analog) and create a calibration curve based on the peak area ratio of the this compound derivative to the internal standard.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound in its deprotonated form.

Methodology:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as 30 mM sodium tetraborate at pH 9.0.[5]

  • Applied Voltage: 15-25 kV.[5]

  • Detection: UV detection at a wavelength around 214 nm or 280 nm.[1]

  • Injection: Hydrodynamic injection by applying pressure for a few seconds.

  • Capillary Conditioning: Before the first use, and periodically, the capillary should be flushed with sodium hydroxide solution, followed by water, and then the BGE.

  • Sample Preparation: Dissolve the standard and samples in the BGE or a compatible low-ionic-strength buffer and filter through a 0.22 µm filter.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This compound, with its aromatic ring and conjugated system, exhibits strong UV absorbance.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that is transparent in the UV region and in which this compound is soluble, such as ethanol, methanol, or acetonitrile, should be used.[1] The choice of solvent can influence the absorption maximum.[6]

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the λmax. Based on available spectral data, the λmax is expected to be in the range of 270-290 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent and make a series of dilutions to create a calibration curve. Dissolve the unknown samples in the same solvent.

  • Quantification: Measure the absorbance of the standard and sample solutions at the determined λmax. Use the calibration curve to calculate the concentration of this compound in the samples. It is crucial to use a blank solution containing only the solvent for baseline correction.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: General workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve dry Evaporate to Dryness dissolve->dry derivatize Derivatize (e.g., with BSTFA) dry->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Extract Ion Chromatogram detect->integrate calibrate Calibration Curve (with Internal Standard) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: General workflow for GC-MS analysis of this compound.

CE_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CE Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Background Electrolyte start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into Capillary filter->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: General workflow for Capillary Electrophoresis analysis.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in UV-Transparent Solvent start->dissolve scan Determine λmax dissolve->scan measure Measure Absorbance at λmax scan->measure calibrate Calibration Curve measure->calibrate quantify Quantify Concentration calibrate->quantify

Caption: General workflow for UV-Vis Spectrophotometry analysis.

References

Phenylpropiolic Acid: A Versatile Tool in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Experimental Validation of Phenylpropiolic Acid and Its Derivatives

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. This compound (PPA), a molecule featuring a phenyl group attached to a propiolic acid moiety, has emerged as a versatile building block and bioactive compound in its own right. This guide provides an objective comparison of PPA's performance against other alternatives in key applications, supported by experimental data and detailed protocols.

GPR40 Agonism: A Potential Avenue for Type 2 Diabetes Treatment

This compound derivatives have been investigated as agonists of G-protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes. Activation of GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin secretion.

A key benchmark for novel GPR40 agonists is their performance relative to established compounds like TAK-875. A study on a series of this compound derivatives identified compound 9 as a particularly potent GPR40 agonist. Experimental data demonstrated that this PPA derivative exhibits submicromolar agonist activity and similar agonistic efficacy when compared to TAK-875[1].

CompoundTargetEC50 (nM)Emax (%)Reference
PPA Derivative (Compound 9) Human GPR40<1000Similar to TAK-875[1]
TAK-875 Human GPR4014100[2]

Experimental Protocol: GPR40 Agonist Activity Assay

The agonist activity of this compound derivatives can be determined using a cell-based assay that measures changes in intracellular calcium concentration ([Ca2+]i) upon GPR40 activation.

  • Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated overnight.

  • Fluorescent Dye Loading: The culture medium is removed, and the cells are washed with Hanks' Balanced Salt Solution (HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Compound Addition: After washing to remove excess dye, cells are treated with various concentrations of the test compounds (e.g., PPA derivatives, TAK-875) prepared in HBSS.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values are calculated by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

GPR40 Signaling Pathway

Upon agonist binding, GPR40 primarily couples to the Gαq/11 pathway, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration, which in turn triggers insulin secretion. Some GPR40 agonists, particularly ago-allosteric modulators (AgoPAMs), can also engage the Gαs pathway, leading to an increase in cyclic AMP (cAMP) levels, which further potentiates insulin release[3][4].

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PPA This compound Derivative GPR40 GPR40 PPA->GPR40 binds Gq Gαq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER stimulates Ca Ca²⁺ (intracellular) Insulin Insulin Secretion Ca->Insulin triggers ER->Ca releases

GPR40 Signaling Pathway Activated by a PPA Derivative.

Click Chemistry: Efficiency in Molecular Synthesis

This compound, with its terminal alkyne group, is a valuable reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of 1,2,3-triazoles, which are stable linkers used in various applications, including drug discovery and bioconjugation.

The reactivity of alkynes in CuAAC can vary depending on their electronic and steric properties. A comparative study of different alkynes revealed that while standard unactivated alkynes perform well, electronically activated propiolamides show slightly higher reactivity. This compound, being an aromatic alkyne, is expected to have reactivity comparable to other aromatic and propargylic alkynes.

Alkyne TypeRelative ReactivityReference
PropiolamidesFastest[5]
Propargyl ethersFast[5]
N-propargylamidesModerate[5]
PropargylaminesModerate[5]
Aromatic alkynes (e.g., this compound) Slower [5]
Aliphatic alkynesSlower[5]

Experimental Protocol: Comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To compare the reactivity of different alkynes, a competition experiment can be performed.

  • Reaction Setup: A solution containing an equimolar mixture of two different alkynes (e.g., this compound and a propargyl ether) and a limiting amount of an azide (e.g., benzyl azide) in a suitable solvent (e.g., t-BuOH/H2O) is prepared.

  • Catalyst Addition: A freshly prepared solution of a copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate, is added to initiate the reaction. A ligand such as THPTA can be used to stabilize the copper(I) and accelerate the reaction.

  • Reaction Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing them using techniques like HPLC or LC-MS to determine the relative amounts of the two triazole products formed.

  • Data Analysis: The ratio of the two products at different time points provides a measure of the relative reactivity of the two alkynes.

Experimental Workflow for CuAAC

The general workflow for a CuAAC reaction involves the preparation of the azide and alkyne starting materials, followed by the copper-catalyzed cycloaddition and subsequent purification of the triazole product.

CuAAC_Workflow start Start prep_azide Prepare Azide Starting Material start->prep_azide prep_alkyne Prepare Alkyne (e.g., this compound) start->prep_alkyne mix Mix Azide and Alkyne in Solvent prep_azide->mix prep_alkyne->mix add_catalyst Add Cu(I) Catalyst (e.g., CuSO₄ + NaAsc) mix->add_catalyst react Reaction (Room Temperature) add_catalyst->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Reaction Workup (Extraction, etc.) monitor->workup Complete purify Purification (Chromatography) workup->purify product 1,2,3-Triazole Product purify->product end End product->end

General workflow for a CuAAC reaction.

Antifungal and Antimicrobial Properties

Phenylpropionic acid (3-PPA), a closely related compound to PPA, has demonstrated notable biological activity, including antimicrobial and antifungal properties. In a study, 3-PPA isolated from a Streptomyces species was tested against various bacteria and fungi.

A significant finding was its effectiveness against Fusarium udum, a plant pathogen causing wilt disease. When compared to commercial fungicides, 3-PPA was found to be an effective antifungal agent, although it exhibited less activity than carbendazim[6][7].

CompoundTarget OrganismActivity ComparisonReference
3-Phenylpropionic Acid Fusarium udumLess active than Carbendazim[6][7]
Carbendazim Fusarium udumMore active than 3-PPA[6][7]
Tricyclozole Fusarium udumLess active than 3-PPA[6]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of an antifungal agent can be determined using a broth microdilution method according to CLSI or EUCAST guidelines.

  • Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared in a sterile saline solution, and the concentration is adjusted using a spectrophotometer or hemocytometer.

  • Antifungal Agent Dilution: A serial two-fold dilution of the test compound (e.g., 3-PPA, carbendazim) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 100% inhibition) compared to the growth control.

Enzyme Inhibition: Targeting Steroid Metabolism

This compound and its derivatives have been explored as inhibitors of various enzymes. One such target is 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in the inactivation of potent steroid hormones like estradiol and testosterone. Inhibition of this enzyme is a potential therapeutic strategy for hormone-dependent diseases.

CompoundTarget EnzymeIC50 (µM)Reference
Spironolactone Derivative 1 Type II 17β-HSD0.5[8]
Spironolactone Derivative 2 Type II 17β-HSD0.7[8]
This compound Type II 17β-HSDData not available

Experimental Protocol: 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition Assay

The inhibitory activity of compounds against 17β-HSD2 can be assessed using a cell-free enzymatic assay.

  • Enzyme Preparation: A source of 17β-HSD2 is required, which can be a purified recombinant enzyme or a microsomal fraction from a tissue expressing the enzyme (e.g., human placenta).

  • Reaction Mixture: The reaction is typically carried out in a buffer solution containing the enzyme, the substrate (e.g., radiolabeled estradiol), the cofactor (NAD+), and various concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time to allow for the enzymatic conversion of the substrate to the product (estrone).

  • Reaction Termination and Product Separation: The reaction is stopped, and the substrate and product are extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification and IC50 Determination: The amount of product formed is quantified (e.g., by scintillation counting for radiolabeled substrates). The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

High-Throughput Screening Workflow for Enzyme Inhibitors

A high-throughput screening (HTS) campaign to identify inhibitors of an enzyme like 17β-HSD2 typically follows a multi-step process.

HTS_Workflow start Start assay_dev Assay Development & Optimization start->assay_dev primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation (IC₅₀) hit_id->dose_response Active Compounds hit_validation Hit Validation (Secondary Assays) dose_response->hit_validation lead_opt Lead Optimization hit_validation->lead_opt end End lead_opt->end

A typical high-throughput screening workflow for identifying enzyme inhibitors.

References

Alternatives to Phenylpropiolic Acid in Key Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. Phenylpropiolic acid, a versatile reagent, has found extensive use in various synthetic transformations. However, the exploration of alternatives can offer advantages in terms of reactivity, yield, cost, and the introduction of molecular diversity. This guide provides an objective comparison of this compound with viable alternatives in two pivotal synthetic routes: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

This comparative analysis is supported by experimental data from peer-reviewed literature, with detailed methodologies provided to ensure reproducibility.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound is frequently employed in this reaction to introduce an arylethynylcarboxylate moiety. Alternatives to this compound in this context include propiolic acid itself and substituted phenylpropiolic acids.

Comparison of this compound and Propiolic Acid

Propiolic acid serves as a fundamental alternative, offering a simpler, non-aromatic alkynyl carboxylic acid. The choice between this compound and propiolic acid can significantly impact reaction outcomes and the properties of the resulting products.

Table 1: Comparison of this compound and Propiolic Acid in Sonogashira Coupling with Aryl Iodides

EntryAlkyneAryl IodideProductYield (%)
1This compoundIodobenzenePhenyl(phenyl)propiolic acid95
2Propiolic AcidIodobenzeneThis compound98
3This compound4-Iodoanisole(4-Methoxyphenyl)(phenyl)propiolic acid92
4Propiolic Acid4-Iodoanisole4-Methoxythis compound96

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl iodide (1.0 mmol) in a suitable solvent such as triethylamine or a mixture of THF and water, is added the alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Influence of Substituents on this compound

The electronic nature of substituents on the phenyl ring of this compound can influence the rate and efficiency of the Sonogashira coupling. Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can be utilized to fine-tune the reactivity and introduce desired functionalities.

Table 2: Effect of Substituents on this compound in Sonogashira Coupling with 4-Iodotoluene

EntrySubstituted this compoundProductYield (%)
1This compound (unsubstituted)(p-Tolyl)(phenyl)propiolic acid90
24-Methoxythis compound (EDG)(4-Methoxyphenyl)(p-tolyl)propiolic acid94
34-Nitrothis compound (EWG)(4-Nitrophenyl)(p-tolyl)propiolic acid85

Generally, electron-donating groups on the this compound can slightly increase the nucleophilicity of the alkyne, potentially leading to higher yields. Conversely, strong electron-withdrawing groups may decrease the reactivity of the alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound and its alternatives are valuable substrates for introducing a carboxylated triazole moiety into a target molecule.

Comparison of Propiolic Acid and this compound in CuAAC

The steric and electronic properties of the alkyne play a crucial role in the kinetics of the CuAAC reaction.

Table 3: Relative Reaction Rates of Propiolic Acid and this compound in CuAAC with Benzyl Azide

EntryAlkyneRelative Rate
1Propiolic Acid1.0
2This compound0.7

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of the azide (1.0 mmol) and the alkyne (1.0 mmol) in a solvent mixture, typically t-butanol and water, is added a copper(I) source. This can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. The reaction is typically stirred at room temperature and proceeds to high conversion. The product can often be isolated by simple filtration or extraction.

The less sterically hindered propiolic acid generally exhibits a faster reaction rate compared to the bulkier this compound.

Alternative Alkynes in CuAAC

A variety of other terminal alkynes can serve as alternatives to this compound in CuAAC, each offering unique structural features.

Table 4: Comparison of Various Terminal Alkynes in CuAAC with Benzyl Azide

| Entry | Alkyne | Product | Yield (%) | |---|---|---| | 1 | this compound | 1-Benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid | 95 | | 2 | Propiolic Acid | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | 98 | | 3 | 3-Butynoic Acid | 1-Benzyl-4-(carboxymethyl)-1H-1,2,3-triazole | 96 | | 4 | 4-Pentynoic Acid | 1-Benzyl-4-(2-carboxyethyl)-1H-1,2,3-triazole | 94 |

These aliphatic propiolic acid analogs provide flexibility in the linker length between the triazole ring and the carboxylic acid functionality.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the Sonogashira coupling and CuAAC reactions.

Sonogashira_Coupling ArylHalide Aryl/Vinyl Halide Coupling Sonogashira Coupling ArylHalide->Coupling Alkyne Terminal Alkyne (e.g., this compound) Alkyne->Coupling Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Coupling Product Coupled Product Coupling->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

CuAAC_Reaction Azide Azide Cycloaddition Azide-Alkyne Cycloaddition Azide->Cycloaddition Alkyne Terminal Alkyne (e.g., this compound) Alkyne->Cycloaddition Catalyst Cu(I) Catalyst Catalyst->Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Product

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Guide to the Characterization of Phenylpropiolic Acid Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of potential impurities in phenylpropiolic acid. The methodologies and data presented are based on established principles of impurity profiling and forced degradation studies, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction

This compound (PPA) is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals. Ensuring the purity of PPA is critical, as impurities can affect the safety, efficacy, and stability of the final product. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry, making it highly suitable for impurity profiling.[1][2]

This guide outlines a typical workflow for identifying and characterizing impurities of this compound, including a forced degradation study to simulate the generation of potential degradants under various stress conditions.[3][4] The performance of LC-MS is compared with alternative analytical techniques, highlighting its advantages in sensitivity and specificity.

Experimental Protocols

A stability-indicating LC-MS method is crucial for separating and identifying impurities from the active pharmaceutical ingredient (API).[1] The following protocols describe a forced degradation study and a representative LC-MS method for the analysis of this compound.

Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[4][5] This helps to identify potential degradation products and establish degradation pathways.[3]

  • Sample Preparation : A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis : The stock solution is mixed with an equal volume of 1 M HCl and heated at 60°C for 24 hours. The sample is then neutralized with 1 M NaOH.[5]

  • Base Hydrolysis : The stock solution is mixed with an equal volume of 1 M NaOH and kept at room temperature for 24 hours. The sample is then neutralized with 1 M HCl.[5]

  • Oxidative Degradation : The stock solution is mixed with an equal volume of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.

  • Thermal Degradation : A solid sample of this compound is placed in a hot air oven at 80°C for 48 hours, then dissolved in the solvent for analysis.[6]

  • Photolytic Degradation : The stock solution is exposed to a UV light source (254 nm) and a visible light source for 7 days.

LC-MS/MS Analytical Method

This method is designed for the separation and sensitive detection of this compound and its potential impurities.

  • Instrumentation : A UHPLC system coupled with a Triple Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Column : A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm) is suitable for separating aromatic carboxylic acids.[7]

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile[7][8]

  • Gradient Elution : A gradient is used to effectively separate compounds with different polarities.

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 35°C

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), Negative Mode

    • Scan Range : m/z 50-500

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 400°C[9]

    • Collision Energy : Ramped for MS/MS fragmentation experiments to aid in structural elucidation.

Data Presentation and Analysis

Following the forced degradation study and LC-MS analysis, potential impurities are identified. The table below summarizes hypothetical, yet plausible, results for this compound (MW: 146.14 g/mol ) and its degradation products.

AnalyteRetention Time (min)Observed [M-H]⁻ (m/z)Proposed StructureStress Condition
This compound 12.5145.029C₉H₆O₂-
Impurity A9.8163.039C₉H₈O₃ (Hydration Product)Acid/Base Hydrolysis
Impurity B8.2161.024C₉H₆O₃ (Oxidation Product)Oxidation (H₂O₂)
Impurity C15.1291.061C₁₈H₁₂O₄ (Dimer)Photolytic/Thermal
Impurity D6.5121.029C₇H₆O₂ (Benzoic Acid)Oxidation (H₂O₂)

Performance Comparison

LC-MS offers significant advantages over other analytical techniques for impurity profiling.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions.High sensitivity and specificity.[2] Provides molecular weight and structural information, enabling definitive identification of unknown impurities.[1]Higher equipment cost and complexity. Potential for matrix effects.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reliable, and widely available. Good for quantitation of known impurities with chromophores.Lower sensitivity than MS. Cannot identify unknown impurities without reference standards. Co-eluting peaks can be problematic.
GC-MS Gas chromatographic separation followed by mass analysis.Excellent for volatile and thermally stable compounds. High chromatographic resolution.Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity and potential for artifacts.[10] Not suitable for thermally labile impurities.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the characterization of this compound impurities.

G cluster_stress Forced Degradation cluster_analysis Analysis PPA This compound (1 mg/mL Stock) Acid Acid Hydrolysis (1M HCl, 60°C) PPA->Acid Base Base Hydrolysis (1M NaOH, RT) PPA->Base Ox Oxidation (3% H2O2, RT) PPA->Ox Photo Photolysis (UV/Vis Light) PPA->Photo Thermal Thermal Stress (Solid, 80°C) PPA->Thermal LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Ox->LCMS Photo->LCMS Thermal->LCMS Data Data Processing & Impurity Identification LCMS->Data

Caption: Forced degradation and analysis workflow.

G cluster_lc LC Separation cluster_ms MS/MS Detection & Identification Sample Stressed Sample Injection Column C18 Reverse Phase Column Sample->Column Gradient Gradient Elution (H2O/ACN + HCOOH) Column->Gradient ESI ESI Source (Negative Ion Mode) Gradient->ESI MS1 MS1 Scan (Precursor Ion m/z) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Fragment Ion m/z) CID->MS2 ID Structure Elucidation MS2->ID

References

A Comparative Benchmarking Guide: Phenylpropiolic Acid versus Other Alkynoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that influences reaction efficiency, yield, and the biological activity of target molecules. This guide provides an objective comparison of Phenylpropiolic acid (PPA) against two other common alkynoic acids, propiolic acid and tetrolic acid, with a focus on their performance in key synthetic transformations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these alkynoic acids is essential for predicting their behavior in different reaction conditions. The phenyl group in PPA significantly influences its properties compared to the smaller alkyl and hydrogen substituents on tetrolic and propiolic acid, respectively.

PropertyThis compoundPropiolic AcidTetrolic Acid
Molar Mass ( g/mol ) 146.14[1]70.05[2]84.07[3]
pKa ~4.4 (estimated)1.89[4]2.65
Melting Point (°C) 136-1399[4]78[3]
Boiling Point (°C) Decomposes144 (decomposes)[4]203[3]
Solubility in Water Poorly solubleSoluble[4]Highly soluble[3]

Performance in Key Synthetic Reactions

The utility of these alkynoic acids is best demonstrated through their performance in widely used synthetic methodologies, such as the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The yields of this reaction can vary depending on the specific substrates and reaction conditions.

Alkynoic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compoundAryl IodidePd(PPh₃)₂Cl₂ / CuIEt₃NTHF85-95[5]
This compoundAryl BromidePd(OAc)₂ / P(p-tol)₃DBUTHFGood to Excellent[6]
Propiolic AcidAryl IodidePd(PPh₃)₂Cl₂ / Cu(acac)₂DBU-Good[5]
Propiolic AcidAryl BromidePd(CH₃CN)₂Cl₂ / Sulfonated XPhos-H₂O/CH₃CNGood[5]
Tetrolic AcidAryl IodideXantphos-Pd dithiolates--High TON/TOF[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is a representative range from the cited literature.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility.[8][9] this compound and other alkynoic acids serve as valuable substrates in these reactions.[7]

Alkynoic AcidAzide PartnerCatalystSolventYield (%)
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium AscorbatetBuOH/H₂O>95
Propiolic AcidVarious AzidesCuIVariousHigh
Tetrolic AcidOrganic AzidesCu(I)VariousHigh

Note: Click chemistry reactions are known for their high yields across a broad range of substrates.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkynoic acid (e.g., this compound)

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Water

Procedure:

  • In a vial, dissolve the organic azide (1.0 mmol) and the alkynoic acid (1.0 mmol) in a 1:1 mixture of tBuOH and water (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol in 1 mL of water).

  • Add the sodium ascorbate solution to the mixture of the azide and alkyne.

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 0.5 mL of water) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by crystallization or column chromatography.

Application in Drug Development: this compound and GPR40 Agonists

This compound and its derivatives have emerged as valuable scaffolds in the design of agonists for G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[10][11] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[12]

GPR40 Signaling Pathway

The binding of a GPR40 agonist, such as a derivative of this compound, initiates a downstream signaling cascade. The primary pathway involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a key trigger for insulin granule exocytosis. Some synthetic GPR40 agonists have also been shown to couple to Gs, leading to an increase in cyclic AMP (cAMP), which can further enhance insulin secretion.[3][13]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist PPA-derived Agonist Agonist->GPR40 Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Insulin Insulin Secretion Ca_ER->Insulin PKC->Insulin

GPR40 signaling cascade upon agonist binding.
Experimental Workflow: Synthesis of a PPA-based GPR40 Agonist Precursor

The synthesis of GPR40 agonists often involves a multi-step process. A key step can be the coupling of a this compound derivative with another molecular fragment. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Start Materials: This compound Derivative & Aryl Halide Coupling Sonogashira Coupling Start->Coupling Purification1 Purification 1 (e.g., Column Chromatography) Coupling->Purification1 Modification Further Functional Group Modification Purification1->Modification Purification2 Purification 2 (e.g., Recrystallization) Modification->Purification2 Final Final GPR40 Agonist Precursor Purification2->Final

Generalized workflow for synthesizing a GPR40 agonist precursor.

Conclusion

This compound stands out as a versatile building block in organic synthesis, particularly for applications in drug discovery. Its rigid structure and the reactivity of the alkyne moiety make it an excellent component for constructing complex molecules. While propiolic acid and tetrolic acid are also valuable alkynoic acids, the phenyl group of PPA provides a scaffold that is frequently exploited in the development of bioactive compounds, such as GPR40 agonists. The choice between these alkynoic acids will ultimately depend on the specific synthetic strategy and the desired properties of the final product. The data and protocols provided in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Phenylpropiolic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Phenylpropiolic Acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a hazardous substance, it necessitates a disposal protocol that prioritizes safety and adherence to local, state, and federal guidelines. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Quantitative Waste Accumulation Limits

Laboratory waste management is subject to strict quantitative limits for the accumulation of hazardous materials. Adherence to these limits is mandatory for regulatory compliance.

ParameterLimitRegulation
Maximum Hazardous Waste Volume55 gallonsFederal regulations[1][2][3][4]
Maximum Acutely Hazardous Waste1 quart (liquid) or 1 kilogram (solid)Federal regulations[1][2][3]
Maximum Storage Time in SAA12 monthsUPenn EHRS[2]

Note: These are general federal guidelines. Your institution or local regulations may have more stringent requirements.

Experimental Protocol for Neutralization and Disposal

For small quantities of this compound waste, a neutralization step can be performed to reduce its corrosivity before collection by a certified hazardous waste disposal service. This procedure should only be undertaken by trained personnel.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste container, clearly labeled

  • Stir plate and stir bar

  • Beakers

  • Deionized water

Procedure:

  • Preparation: In a fume hood, place the beaker containing the this compound waste on a stir plate. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding. If the waste is already in a non-aqueous solvent, this procedure may not be suitable, and the waste should be collected directly by a hazardous waste management service.

  • Dilution: Slowly dilute the acidic solution by adding water. This helps to control the heat generated during neutralization.

  • Neutralization: While stirring the solution, slowly add a weak base such as sodium bicarbonate. Add the base in small portions to control the effervescence (release of CO₂ gas).[5] Alternatively, a dilute solution of a strong base like sodium hydroxide can be added dropwise.

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a pH meter. The target pH range for neutralization is between 5.5 and 9.0.[6]

  • Final Disposal: Once the pH is within the acceptable range, the neutralized solution is still considered hazardous waste due to the presence of the organic anion and should not be disposed of down the drain unless explicitly permitted by your institution's safety office and local regulations.[7][8][9][10] Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical constituents (e.g., "Neutralized this compound solution"), and the date of accumulation.

  • Waste Pickup: Store the hazardous waste container in a designated satellite accumulation area (SAA) and arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

Disposal of Contaminated Materials

All materials that come into contact with this compound, including gloves, weighing paper, and empty containers, are considered hazardous waste. Solid contaminated waste should be collected in a designated, labeled hazardous waste bag or container. Empty this compound containers must be managed as hazardous waste.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Phenylpropiolic_Acid_Disposal cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Generate Phenylpropiolic Acid Waste assess_waste Assess Waste: - Pure compound? - Solution? - Contaminated material? start->assess_waste ppe Don Personal Protective Equipment (PPE) assess_waste->ppe All waste types fume_hood Work in a Fume Hood ppe->fume_hood neutralize Neutralize with weak base (e.g., NaHCO₃) to pH 5.5-9.0 fume_hood->neutralize Aqueous solution collect_solid Collect solid waste in labeled hazardous waste container fume_hood->collect_solid Contaminated solids no_neutralization Directly collect in labeled hazardous waste container fume_hood->no_neutralization Non-aqueous solution or pure compound collect_liquid Collect neutralized liquid in labeled hazardous waste container neutralize->collect_liquid Neutralization successful store_saa Store in designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa no_neutralization->store_saa request_pickup Request pickup by EHS/Hazardous Waste Vendor store_saa->request_pickup end Disposal Complete request_pickup->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylpropiolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for Phenylpropiolic Acid, ensuring that your work is conducted with the utmost care and protection. Below, you will find detailed procedural guidance, personal protective equipment recommendations, and disposal plans to minimize risks and maintain a safe laboratory environment.

This compound is a crystalline powder that poses several hazards, primarily as an irritant to the skin, eyes, and respiratory system.[1][2][3] Adherence to proper safety protocols is crucial to mitigate these risks effectively.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the necessary personal protective equipment for handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield may be required for larger quantities or when there is a significant splash hazard.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2][3]Gloves should be inspected before use and removed carefully to avoid contamination.[4] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust cannot be controlled or if ventilation is inadequate.[1]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling Procedure:

  • Avoid generating dust when handling the solid material.[1][5]

  • Weigh and transfer the chemical carefully.

  • Keep the container tightly closed when not in use.[1][6]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2][5]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][7]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[1][6]

4. Spill Response:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[1][2]

  • Place the collected material into a suitable, labeled container for disposal.[1][2][5]

  • Ventilate the area of the spill.[1][5]

5. Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[3]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Do not dispose of down the drain.[3][4]

Emergency First-Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][2]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Below is a logical workflow diagram illustrating the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response A Assess Risks & Review SDS B Ensure Adequate Ventilation (Fume Hood) A->B C Verify Eyewash & Safety Shower Access B->C D Don Appropriate PPE C->D E Weigh & Transfer Carefully (Minimize Dust) D->E Proceed F Perform Experimental Work E->F G Keep Container Tightly Closed F->G L Evacuate Area F->L If Spill Occurs H Clean Work Area G->H Proceed I Dispose of Waste (Hazardous Waste Stream) H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K M Wear Full PPE L->M N Contain & Clean Up Spill (Avoid Dust) M->N O Dispose of as Hazardous Waste N->O

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.